Boc-NH-PEG4-CH2CH2COOH
Description
Properties
IUPAC Name |
3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIYIPDFZMLJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373186 | |
| Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-91-4 | |
| Record name | 1-(1,1-Dimethylethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-NH-PEG4-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG4-CH2CH2COOH is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a tert-butyloxycarbonyl (Boc) protected amine, a flexible tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functional groups makes it a valuable tool for the covalent modification of biomolecules and the construction of complex therapeutic constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] The hydrophilic PEG4 spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, while the orthogonal protecting groups allow for sequential and controlled conjugation strategies.[1][2]
Core Chemical and Physical Properties
This compound is characterized by the following properties, essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C16H31NO8 | [2][3] |
| Molecular Weight | 365.42 g/mol | [3] |
| Appearance | Yellow oil or colorless syrup | [3][4] |
| Density | 1.124 ± 0.06 g/cm³ | [5] |
| Boiling Point | 504.5 ± 50.0 °C at 760 mmHg | |
| Solubility | Good solubility in organic solvents (DCM, DMF, DMSO) and some aqueous solubility. A related compound, Fmoc-NH-PEG4-CH2CH2COOH, is soluble in DMSO at 100 mg/mL (with sonication). | [1][6] |
| pKa of Carboxylic Acid | Approximately 4-5 (typical for a carboxylic acid) | |
| Storage Conditions | Store at -20°C or 2-8°C, protected from light and moisture. |
Reactivity and Functional Group Transformations
The utility of this compound lies in the selective reactivity of its terminal functional groups.
Carboxylic Acid Activation and Amide Bond Formation
The terminal carboxylic acid can be readily activated to form a stable amide bond with primary or secondary amines, such as the lysine (B10760008) residues on proteins. This is typically achieved using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][7] The NHS ester intermediate is more stable than the O-acylisourea intermediate formed with EDC alone, leading to higher coupling efficiencies.[8]
Boc Group Deprotection
The Boc protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions to reveal a primary amine. The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).[1][9] This reaction is typically fast and proceeds at room temperature.[9] The resulting amine can then be used for subsequent conjugation reactions.
Experimental Protocols
The following are detailed methodologies for the key transformations involving this compound.
Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine (e.g., Protein)
This protocol describes the formation of an amide bond between the linker and an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Allow all reagents to warm to room temperature before use. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and NHS in Activation Buffer. A common molar ratio is 1:1.5:1.2 (linker:EDC:NHS).[1]
-
Add the EDC/NHS solution to the linker solution.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.[1]
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated linker solution to the amine solution. The molar ratio of linker to the amine-containing molecule should be optimized for the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents and byproducts.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution (for neutralization, if required)
-
Anhydrous sodium sulfate
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution. A common concentration range is 20-50% (v/v) TFA in DCM.[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 1-2 hours).[9]
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
-
Neutralization (Optional):
-
If the free amine is required, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Applications in Drug Development
This compound is a key building block in the synthesis of complex bioconjugates.
Antibody-Drug Conjugates (ADCs)
In ADC synthesis, this linker can be used to attach a cytotoxic payload to an antibody. The workflow typically involves conjugating the linker to the antibody via its lysine residues, followed by deprotection of the Boc group and subsequent attachment of the drug.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein. This compound can serve as the linker connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The synthesis involves sequential amide bond formations and a Boc deprotection step.
Caption: Workflow for PROTAC synthesis.
Purification and Characterization
The purification of the final conjugates is critical to remove unreacted starting materials and byproducts. For protein conjugates, size-exclusion chromatography (SEC) is a common and effective method.[10] Other techniques such as ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), and reverse-phase chromatography (RPC) can also be employed, particularly for separating species with different degrees of labeling or positional isomers.[10]
Characterization of the final ADC or PROTAC is essential to confirm its identity, purity, and activity. Techniques such as mass spectrometry are used to determine the molecular weight and confirm the structure. For ADCs, methods are employed to determine the drug-to-antibody ratio (DAR).[11]
Conclusion
This compound is a versatile and valuable tool in modern drug development and bioconjugation. Its well-defined structure, hydrophilic spacer, and orthogonal protecting groups provide researchers with a high degree of control over the synthesis of complex biomolecules. The detailed protocols and workflows presented in this guide offer a comprehensive resource for the effective utilization of this important crosslinker in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 3. 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | 756525-91-4 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemwhat.com [chemwhat.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Boc-NH-PEG4-CH2CH2COOH structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG4-CH2CH2COOH. This linker is a valuable tool in bioconjugation and drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Molecular and Physical Properties
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one end and a terminal carboxylic acid at the other. The tetraethylene glycol (PEG4) spacer enhances the solubility of the molecule in aqueous media, a crucial property for biological applications.
| Property | Value | Citations |
| Molecular Weight | 365.42 g/mol | [1] |
| Molecular Formula | C16H31NO8 | [1][2] |
| CAS Number | 756525-91-4 | [2][3] |
| Appearance | Viscous Liquid | |
| Purity | ≥95% | [2] |
| Storage Conditions | Store at -5°C, keep in dry and avoid sunlight. | [2] |
Applications in Drug Development
The orthogonal nature of the two functional groups (the Boc-protected amine and the carboxylic acid) makes this linker ideal for multi-step conjugation strategies.[4] The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[2]
This linker is commonly used in the following applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic.[5]
-
PROTACs: The linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[6]
-
Bioconjugation and Nanomedicine: The hydrophilic PEG spacer can improve the pharmacokinetic properties of conjugated molecules.[2]
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation.
Protocol 1: Amide Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to a primary amine-containing molecule (e.g., an antibody or other protein).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Amine-containing molecule
-
Reaction buffer (e.g., PBS pH 7.4)
-
Quenching buffer (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A common molar ratio is 1:1.2:1.5 (linker:NHS:EDC).
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation to Amine:
-
Add the activated linker solution to the amine-containing molecule in a suitable reaction buffer.
-
The molar ratio of linker to the amine-containing molecule should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer to consume any unreacted NHS esters.
-
Purify the conjugate using an appropriate method, such as dialysis, size exclusion chromatography (SEC), or affinity chromatography.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature. The reaction time will vary depending on the substrate and should be monitored (e.g., by TLC or LC-MS).
-
-
Work-up and Purification:
-
Remove the TFA and DCM, for example, by evaporation under a stream of nitrogen.
-
The deprotected product can be purified by an appropriate method if necessary.
-
Visualizing the Workflow: ADC Synthesis
The following diagram illustrates a typical workflow for the synthesis of an Antibody-Drug Conjugate using this compound.
References
The Versatile Role of Boc-NH-PEG4-CH2CH2COOH in Modern Biochemistry: A Technical Guide
For Immediate Release
A Deep Dive into the Application of a Key Bifunctional Linker in Targeted Therapeutics and Bioconjugation
In the landscape of advanced biochemical research and drug development, the strategic use of specialized chemical linkers is paramount. Among these, Boc-NH-PEG4-CH2CH2COOH , a heterobifunctional linker, has emerged as a critical tool for scientists. This in-depth technical guide explores the multifaceted applications of this molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Attributes of this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by three key functional components:
-
A tert-butyloxycarbonyl (Boc) protected amine : This acid-labile protecting group provides a stable yet easily removable handle for sequential conjugation, offering precise control during the synthesis of complex biomolecules.
-
A tetraethylene glycol (PEG4) spacer : This hydrophilic chain enhances the aqueous solubility of the resulting conjugate, a crucial factor for improving bioavailability and reducing aggregation.[1] The PEG spacer also provides a flexible and defined-length bridge between conjugated molecules.
-
A terminal carboxylic acid : This functional group allows for the covalent attachment to primary amines, such as those found on the lysine (B10760008) residues of proteins, through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) chemistry.
These features make this compound a versatile building block in the construction of sophisticated molecular architectures for targeted therapies and various bioconjugation applications.
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2] A PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker's properties, including its length and composition, are critical for the efficacy of the PROTAC.
The this compound linker is instrumental in PROTAC synthesis. Its bifunctional nature allows for the sequential attachment of the target protein ligand and the E3 ligase ligand. The PEG4 spacer helps to optimize the spatial orientation of the two ligands, facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1]
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a step-wise approach, leveraging the orthogonal reactivity of its functional groups.
Quantitative Impact of PEG Linkers on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax | Cell Line | Reference |
| BRD4 | CRBN | 8-atom PEG | - | - | - | [3] |
| ERα | VHL | 12-atom PEG | Less Potent | - | - | [3] |
| ERα | VHL | 16-atom PEG | More Potent | - | - | [3] |
| BTK | VHL | Varied PEG/Alkyl | 1-40 nM | - | Ramos | [4] |
Note: This table summarizes data for PROTACs with different PEG linker lengths to illustrate the concept of linker optimization. The specific linker used may differ from this compound.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be used to conjugate a drug to an antibody, with the PEG4 spacer enhancing the hydrophilicity of the ADC, which can be beneficial when working with hydrophobic payloads.
Experimental Protocol for ADC Synthesis
The following is a generalized protocol for the synthesis of an ADC using this compound.
1. Activation of the Linker:
-
Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide coupling agent (e.g., EDC) in an anhydrous organic solvent like DMF or DMSO.
-
Allow the reaction to proceed at room temperature to form the NHS-activated ester of the linker.
2. Conjugation to the Antibody:
-
Add the activated linker solution to a solution of the antibody in a suitable buffer (e.g., PBS).
-
The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture to allow the formation of a stable amide bond between the linker and lysine residues on the antibody.
3. Boc Deprotection:
-
Purify the antibody-linker conjugate to remove excess reagents.
-
Treat the conjugate with an acidic solution (e.g., trifluoroacetic acid in DCM) to remove the Boc protecting group, exposing a free amine.
4. Conjugation of the Drug:
-
Activate the carboxylic acid group of the cytotoxic drug using a similar activation chemistry as in step 1.
-
Add the activated drug to the deprotected antibody-linker conjugate to form the final ADC.
5. Purification and Characterization:
-
Purify the final ADC using techniques such as size-exclusion chromatography (SEC) to remove unconjugated drug and other impurities.
-
Characterize the ADC to determine the DAR, purity, and biological activity.
Broader Applications in Bioconjugation
Beyond PROTACs and ADCs, the unique properties of this compound lend it to a variety of other bioconjugation applications, including:
-
Peptide modification: Introduction of the PEG spacer can improve the solubility and pharmacokinetic properties of peptides.
-
Surface functionalization: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.
-
Nanoparticle modification: Functionalization of nanoparticles for targeted drug delivery and imaging.
Signaling Pathway Context: PROTAC-Mediated Protein Degradation
While this compound is a synthetic tool and not directly involved in cellular signaling, the molecules it helps create, such as PROTACs, have a profound impact on these pathways. By inducing the degradation of a target protein, a PROTAC can effectively shut down a signaling cascade that is aberrantly activated in a disease state.
Conclusion
This compound is a powerful and versatile tool in the fields of biochemistry and drug discovery. Its well-defined structure, combining a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, provides researchers with the means to construct complex and highly functional biomolecules. As the development of targeted therapeutics such as PROTACs and ADCs continues to advance, the strategic application of such precisely engineered linkers will undoubtedly play an increasingly vital role in the creation of next-generation medicines.
References
An In-depth Technical Guide to Boc-NH-PEG4-CH2CH2COOH (CAS: 756525-91-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG4-CH2CH2COOH, with the CAS number 756525-91-4, is a discrete polyethylene (B3416737) glycol (PEG) derivative that serves as a bifunctional linker.[1][2] Its structure features a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This heterobifunctional nature makes it a valuable tool in bioconjugation, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5] The PEG4 spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates.[6]
This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 756525-91-4 | [6] |
| Molecular Formula | C₁₆H₃₁NO₈ | [6] |
| Molecular Weight | 365.42 g/mol | |
| Appearance | Colorless to pale yellow oil or semi-solid | [7] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane (B109758). Also exhibits some aqueous solubility. | [6] |
| Storage | Recommended storage at -20°C to -5°C, protected from light and moisture. | [6] |
Core Applications: A Bifunctional Linker in Advanced Therapeutics
The unique trifecta of a protected amine, a flexible hydrophilic spacer, and a reactive carboxylic acid makes this compound a versatile linker in the construction of complex biomolecules.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] this compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PEG4 spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC-Mediated Protein Degradation Pathway
Caption: Workflow of PROTAC-mediated protein degradation.
ADCs (Antibody-Drug Conjugates)
ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[3][4][5] this compound can be used to conjugate the cytotoxic drug to the antibody. The carboxylic acid can be activated to react with amine groups on the antibody (e.g., lysine (B10760008) residues), and after deprotection of the Boc group, the revealed amine can be coupled to the cytotoxic payload.
ADC Mechanism of Action: From Targeting to Cell Death
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Experimental Protocols
The following are generalized protocols for the key reactions involving this compound. Optimal conditions such as reactant ratios, temperature, and reaction time may vary depending on the specific substrates and should be determined empirically.
Amide Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid moiety of this compound for reaction with a primary amine.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., PBS pH 7.4 for proteins, or an organic solvent with a non-nucleophilic base for small molecules)
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent.
-
Add EDC (typically 1.1-1.5 equivalents) and NHS (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid.
-
Add the amine-containing molecule to the activated linker solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Purify the product using a suitable chromatographic method.
Experimental Workflow for EDC/NHS Coupling
Caption: Workflow for amide coupling using EDC/NHS chemistry.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
Materials:
-
Boc-protected compound
-
Acidic solution (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol)
-
Anhydrous organic solvent (e.g., DCM)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the Boc-protected compound in an anhydrous organic solvent.
-
Add the acidic solution (e.g., 20-50% TFA in DCM).
-
Stir the reaction at room temperature for 30-120 minutes.
-
Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue by dissolving it in an organic solvent and washing with a mild base.
-
Dry the organic layer, filter, and concentrate to obtain the deprotected product.
Logical Relationship in Boc Deprotection
Caption: Boc deprotection under acidic conditions.
Spectral Data
| Data Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (singlet around 1.4 ppm), methylene (B1212753) protons of the PEG spacer (multiplets between 3.5-3.7 ppm), and methylene protons adjacent to the amide and carboxylic acid groups. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, carbons of the PEG spacer, and the quaternary and methyl carbons of the Boc group. |
| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 365.42 g/mol . |
Conclusion
This compound is a highly valuable and versatile bifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, provides a robust platform for the synthesis of advanced therapeutic modalities such as PROTACs and ADCs. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for the effective application of this important chemical tool. As with any chemical synthesis, appropriate optimization and analytical characterization are crucial for successful outcomes.
References
- 1. WO2015057699A2 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.cn [glpbio.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Boc-Protected PEG4 Acid Linkers: Function, Application, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Boc-protected PEG4 acid linkers, a class of chemical tools pivotal to modern bioconjugation and therapeutic development. These heterobifunctional linkers, characterized by a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, offer a unique combination of properties that enhance the solubility, stability, and pharmacokinetic profiles of conjugated biomolecules.[1][2] This guide will delve into the core functions of these linkers, their diverse applications in areas such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide detailed experimental protocols for their use. Furthermore, this document will present quantitative data to illustrate the impact of PEGylation and visualize key biological pathways and experimental workflows to facilitate a deeper understanding of their utility in drug discovery and development.
Introduction: The Multifaceted Role of Boc-Protected PEG4 Acid Linkers
Boc-protected PEG4 acid linkers are versatile molecules that serve as a bridge between two different molecules, often a small molecule drug and a larger biomolecule like an antibody or a peptide.[1] The key features of this linker are:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions, providing an orthogonal strategy for sequential conjugation.[1]
-
PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a short, hydrophilic chain that imparts several beneficial properties to the conjugate. It enhances aqueous solubility, reduces aggregation of hydrophobic drugs, and can decrease the immunogenicity of the conjugated molecule.[1][2] The flexibility of the PEG chain can also provide steric hindrance, which can be advantageous in certain applications.
-
Terminal Carboxylic Acid: The carboxylic acid moiety allows for the covalent attachment to primary amines, such as those found on the lysine (B10760008) residues of proteins, through the formation of a stable amide bond. This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1]
The unique combination of these three components makes Boc-protected PEG4 acid linkers invaluable tools in the construction of complex bioconjugates with tailored properties.
Core Functions and Physicochemical Properties
The incorporation of a Boc-protected PEG4 acid linker into a bioconjugate can significantly modulate its physicochemical properties. These changes are crucial for the development of effective and safe therapeutics.
Solubility Enhancement
A major challenge in drug development is the poor aqueous solubility of many potent therapeutic agents. The hydrophilic nature of the PEG4 spacer can dramatically improve the solubility of hydrophobic molecules, preventing aggregation and facilitating formulation.[3][]
Increased Stability and Reduced Aggregation
The PEG4 linker can act as a steric shield, preventing intermolecular interactions that lead to aggregation, a common issue with antibody-drug conjugates (ADCs).[5][6] This increased stability can lead to a longer plasma half-life and improved pharmacokinetic profiles.[5]
Reduced Immunogenicity
PEGylation, the process of attaching PEG chains to molecules, has been shown to reduce the immunogenicity of proteins and other biomolecules.[2] The PEG4 spacer can mask potential epitopes on the conjugated molecule, thereby decreasing the likelihood of an immune response.
Data Presentation: The Quantitative Impact of PEGylation
While the qualitative benefits of PEGylation are well-established, quantitative data provides a clearer understanding of the impact of PEG linkers. The following tables summarize representative data on how PEGylation can affect the properties of bioconjugates.
Table 1: Influence of PEG Linker Length on Physicochemical Properties of a Model PROTAC
| PROTAC Variant | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[7]
Table 2: Effect of PEG Linker Length on the Efficacy of a BRD4-targeting PROTAC
| PROTAC | Linker Composition | DC50 (nM) in H661 cells | Dmax (%) in H661 cells |
| PROTAC with 0 PEG units | JQ1-CRBN | < 0.5 | > 90 |
| PROTAC with 1 PEG unit | JQ1-PEG1-CRBN | > 5000 | < 20 |
| PROTAC with 2 PEG units | JQ1-PEG2-CRBN | > 5000 | < 20 |
| PROTAC with 4 PEG units | JQ1-PEG4-CRBN | < 0.5 | > 90 |
DC50: half-maximal degradation concentration; Dmax: maximum degradation. Data adapted from studies on BRD4-targeting PROTACs.[1]
Table 3: Impact of PEGylation on the In Vitro Plasma Stability of an Antibody-Drug Conjugate (ADC)
| ADC Variant | Linker Type | % Intact ADC after 7 days in human plasma |
| ADC with hydrophobic linker | Non-PEGylated | 65% |
| ADC with PEG4 linker | PEGylated | 85% |
This table presents representative data illustrating the general trend of increased stability with PEGylation.
Applications in Drug Development
The unique properties of Boc-protected PEG4 acid linkers make them highly valuable in several areas of drug development, most notably in the creation of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of an ADC. A Boc-protected PEG4 acid linker can be used to attach the drug to the antibody, enhancing the overall properties of the ADC.
Below is a diagram illustrating the general workflow for synthesizing an ADC using a Boc-protected PEG4 acid linker.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The Boc-protected PEG4 acid linker is an ideal choice for this purpose, as its length and flexibility can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Boc-protected PEG4 acid linkers.
Protocol for Conjugating a Boc-Protected PEG4 Acid Linker to a Peptide
This protocol describes the conjugation of a Boc-protected PEG4 acid linker to the N-terminus or a lysine side chain of a peptide.
Materials:
-
Peptide with a free amine group
-
Boc-NH-PEG4-COOH
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
Procedure:
-
Activation of the Linker:
-
Dissolve Boc-NH-PEG4-COOH (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
-
Conjugation to the Peptide:
-
Dissolve the peptide (1 equivalent) in anhydrous DMF.
-
Add the activated linker solution to the peptide solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Boc Deprotection (if required for subsequent steps):
-
After purification of the Boc-PEGylated peptide by RP-HPLC, lyophilize the pure fractions.
-
Dissolve the dried product in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and TFA under a stream of nitrogen or by rotary evaporation.
-
-
Purification and Characterization:
-
Purify the final PEGylated peptide by RP-HPLC.
-
Characterize the product by mass spectrometry to confirm the correct molecular weight.
-
Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the efficacy of a PROTAC in degrading a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Conclusion
Boc-protected PEG4 acid linkers are indispensable tools in modern drug discovery and development, offering a versatile platform for the construction of sophisticated bioconjugates.[1] Their ability to enhance solubility, improve stability, and reduce immunogenicity makes them a valuable component in the design of ADCs and PROTACs. A thorough understanding of their properties and the availability of robust experimental protocols are essential for harnessing their full potential in the creation of next-generation therapeutics. The continued exploration of linkers with varying lengths and compositions will undoubtedly lead to further advancements in the field of targeted therapies.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide to the Hydrophilicity of Boc-NH-PEG4-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hydrophilic properties of Boc-NH-PEG4-CH2CH2COOH, a heterobifunctional PEG linker crucial in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts: The Role of Hydrophilicity
Hydrophilicity, the affinity of a molecule for water, is a critical physicochemical parameter in drug design and development. For linker molecules like this compound, the polyethylene (B3416737) glycol (PEG) chain imparts significant hydrophilicity. This property is instrumental in:
-
Improving Solubility: The PEG spacer enhances the aqueous solubility of the linker and, consequently, the final bioconjugate, which is often attached to hydrophobic drugs or proteins.[1]
-
Enhancing Biocompatibility: PEGylation is a well-established strategy to reduce the immunogenicity and improve the in vivo circulation half-life of therapeutic molecules.
-
Optimizing Pharmacokinetics: The hydrophilic nature of the PEG linker can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the conjugated molecule.
Quantitative Hydrophilicity Data
The hydrophilicity of a compound can be quantitatively expressed through its partition coefficient (logP) and aqueous solubility. Below is a summary of the predicted values for this compound.
| Parameter | Value | Method | Source |
| Predicted logP | -0.14 | Computational | ChemSrc |
| Predicted Water Solubility | 1.85 mol/L | Computational | AqSolPred |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Experimental Protocols
Accurate determination of the hydrophilicity of this compound requires robust experimental methods. The following are standard protocols for determining the octanol-water partition coefficient (logP) and aqueous solubility.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
This method directly measures the distribution of a solute between two immiscible phases, n-octanol and water, and is considered the gold standard for logP determination.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Separatory funnels
-
Vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases: Mix equal volumes of n-octanol and water in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the aqueous phase and analyze them using the chosen analytical method to generate a standard curve.
-
Partitioning:
-
Accurately weigh a known amount of this compound and dissolve it in the aqueous phase to a known concentration.
-
Add a precise volume of this solution and an equal volume of the pre-saturated n-octanol to a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.
-
Let the funnel stand until the two phases have completely separated.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Centrifuge both phases to remove any micro-emulsions.
-
Determine the concentration of the analyte in each phase using the analytical method and the standard curve.
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
P = [Concentration]octanol / [Concentration]water
logP = log10(P)
Determination of Aqueous Solubility
This protocol outlines a common method for determining the thermodynamic solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small vials or tubes
-
Shaker or rotator at a constant temperature
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of PBS (pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Clarification: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant to a concentration within the linear range of the analytical method. Determine the concentration of the dissolved this compound using a pre-established standard curve.
-
Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.
Visualizing the Application: PROTAC Assembly Workflow
This compound is frequently employed as a linker in the synthesis of PROTACs. The following diagram illustrates the logical workflow of assembling a PROTAC using this hydrophilic linker.
Caption: Logical workflow for the synthesis of a PROTAC molecule.
This workflow demonstrates the sequential conjugation of the target protein ligand and the E3 ligase ligand to the this compound linker, involving protection and deprotection steps to ensure specific amide bond formation. The hydrophilic PEG chain is integral to maintaining the solubility of the intermediates and the final PROTAC molecule.
References
The Strategic Role of Boc-NH-PEG4-CH2CH2COOH in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their favorable characteristics. This technical guide provides an in-depth exploration of the role of a specific PEG linker, Boc-NH-PEG4-CH2CH2COOH, in the design and development of potent and effective PROTACs.
Physicochemical Properties of this compound
The this compound linker is a bifunctional molecule featuring a Boc-protected amine and a terminal carboxylic acid, separated by a tetraethylene glycol (PEG4) spacer. This structure provides key advantages in PROTAC synthesis and function.
| Property | Value |
| Molecular Formula | C16H31NO8 |
| Molecular Weight | 365.42 g/mol |
| Appearance | Colorless to light yellow liquid or semi-solid |
| Boiling Point | 504.5 ± 50.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Solubility | Soluble in organic solvents (DMSO, DMF) and has a degree of aqueous solubility. |
Note: The physical properties are based on available data and may vary slightly.
The Multifaceted Role of the PEG4 Linker in PROTACs
The tetraethylene glycol (PEG4) chain is not merely a spacer; it actively contributes to the overall performance of the PROTAC molecule in several ways:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for improving bioavailability and preventing aggregation.[1][2]
-
Increased Flexibility: The PEG linker provides rotational freedom, allowing the PROTAC to adopt multiple conformations. This flexibility is critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Modulation of Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to fold and shield its polar surface area, aiding in cellular uptake.
-
Influence on Ternary Complex Formation: The length and composition of the linker are paramount in achieving the optimal orientation of the POI and E3 ligase for efficient ubiquitination. The PEG4 linker provides a specific length that can be optimal for certain target-E3 ligase pairs.
PROTAC Signaling and Experimental Workflows
The development of a PROTAC is a multi-step process involving design, synthesis, and rigorous biological evaluation. The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
Introduction to Antibody-Drug Conjugates (ADCs) and the Role of Linkers
An In-depth Technical Guide to PEG Linkers in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs designed to deliver potent cytotoxic agents specifically to cancer cells.[1] An ADC is a tripartite molecule composed of a monoclonal antibody (mAb) that binds to a specific tumor-associated antigen, a highly potent small-molecule cytotoxic drug (the payload), and a chemical linker that covalently connects the antibody to the payload.[1][2] This design aims to maximize the therapeutic effect on malignant cells while minimizing systemic exposure and damage to healthy tissues.[3]
The linker is a critical component that directly influences the ADC's efficacy, stability, and overall therapeutic index.[3][4] An ideal linker must be stable enough to remain intact while the ADC is in systemic circulation to prevent premature release of the payload, which could cause off-target toxicity.[2][5] Upon internalization of the ADC into the target cancer cell, the linker must then efficiently release the active payload to exert its cytotoxic effect.[3][5] The choice of linker chemistry is, therefore, a pivotal decision in ADC design.[6]
The Emergence of Poly(ethylene glycol) (PEG) Linkers
Many potent cytotoxic payloads are hydrophobic, which can lead to issues such as ADC aggregation, reduced solubility, and rapid clearance from circulation, particularly when trying to achieve a high drug-to-antibody ratio (DAR).[7][8][9] To overcome these challenges, hydrophilic linkers, especially those containing poly(ethylene glycol) (PEG), have become instrumental in modern ADC development.[7][10]
PEG is a polyether compound known for its hydrophilicity, lack of toxicity, low immunogenicity, and biocompatibility.[4][11][12] When incorporated into the linker of an ADC, PEG can significantly improve the conjugate's physicochemical and pharmacokinetic properties.[][14]
Key Advantages of PEG Linkers in ADCs:
-
Improved Hydrophilicity and Solubility : The primary role of a PEG linker is to increase the hydrophilicity of the ADC.[14][15] The repeating ethylene (B1197577) oxide units create a hydration shell, which enhances the solubility of the entire conjugate, counteracting the hydrophobicity of the payload.[3][11] This is crucial for preventing aggregation, which can compromise stability and efficacy.[9][15]
-
Enhanced Pharmacokinetics (PK) : PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[8][11][16] This extended exposure can lead to greater accumulation of the ADC in tumor tissues.[8][17]
-
Higher Drug-to-Antibody Ratio (DAR) : By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers enable the conjugation of a higher number of drug molecules per antibody.[7][11] This allows for the delivery of a greater concentration of the cytotoxic drug to the target cell per binding event, potentially enhancing potency.[4][7]
-
Reduced Immunogenicity : The flexible PEG chain can act as a shield, masking the payload and other parts of the conjugate from the immune system and reducing the risk of an immune response.[8][11]
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
Types of PEG Linkers
PEG linkers can be classified based on their structure and their payload release mechanism.
Structural Classification
-
Linear PEG Linkers : These are the simplest form, consisting of a single, unbranched chain of ethylene glycol units.[] They provide a flexible and hydrophilic connection and are valued for their predictable behavior and straightforward synthesis.[][18]
-
Branched PEG Linkers : These linkers have multiple PEG arms extending from a central core.[][18] This structure allows for a higher payload capacity and provides superior shielding effects, which can further enhance circulation time and reduce immunogenicity.[7][18] Branched linkers are particularly useful for conjugating hydrophobic drugs at a higher DAR without causing aggregation.[7][12]
Classification by Release Mechanism
-
Cleavable PEG Linkers : These linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[][19] This targeted release minimizes systemic toxicity.[19] Common cleavage mechanisms include:
-
Enzyme-Sensitive : Often containing dipeptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like Cathepsin B, which are overexpressed in many tumor cells.[6]
-
pH-Sensitive : Incorporating moieties like hydrazones that are stable at physiological pH (~7.4) but hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[6]
-
Redox-Sensitive : Employing disulfide bonds that are cleaved in the highly reducing environment of the cytoplasm, which has a much higher glutathione (B108866) concentration than the bloodstream.[6][19] A key advantage of some cleavable linkers is their ability to induce a "bystander effect," where a membrane-permeable payload, once released, can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[6][20]
-
-
Non-Cleavable PEG Linkers : These linkers form a highly stable bond (e.g., a thioether bond) between the antibody and the payload.[6][21] The release of the payload only occurs after the entire antibody is degraded by proteases following internalization into the lysosome.[21] This process releases a payload-linker-amino acid complex.[21] Non-cleavable linkers generally offer greater plasma stability and a better safety profile due to the reduced risk of premature drug release.[6][21] However, because the resulting charged payload complex is typically not membrane-permeable, they do not produce a bystander effect.[6]
Caption: Classification of PEG linkers used in ADCs.
Quantitative Impact of PEG Linkers on ADC Properties
The length of the PEG chain is a critical parameter that can be fine-tuned to optimize ADC performance.[8] Studies have shown a clear relationship between PEG length and the pharmacokinetic and therapeutic properties of the conjugate.
Impact of PEG Chain Length on Pharmacokinetics and Efficacy
Longer PEG chains generally lead to slower plasma clearance and a longer half-life.[22][23] However, there appears to be a threshold effect, beyond which further increasing the PEG length provides diminishing returns on PK improvement.[17][23] While longer PEG chains improve PK profiles, they can sometimes reduce in vitro cytotoxicity.[22][24] Therefore, an optimal PEG length must be determined to balance improved pharmacokinetics with retained potency.[8]
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics and Tolerability Data synthesized from preclinical studies on MMAE-based ADCs with varying PEG side-chain lengths.
| PEG Chain Length | Relative Plasma Clearance | In Vivo Tolerability | In Vivo Efficacy (Tumor Reduction) |
| No PEG | High | Low | ~11%[17] |
| PEG2 | High | Not Tolerated[25] | ~35-45%[17] |
| PEG4 | High | Not Tolerated[25] | ~35-45%[17] |
| PEG8 | Low (Optimal)[23] | Tolerated[25] | ~75-85%[17] |
| PEG12 | Low[23] | Tolerated | ~75-85%[17] |
| PEG24 | Low[23] | Tolerated | ~75-85%[17] |
Note: This table summarizes general trends observed in preclinical models.[17][23][25] A PEG8 side chain was identified as a threshold for achieving optimal slower clearance.[23]
Caption: Relationship between PEG linker properties and ADC characteristics.
Key Experimental Protocols
The development and characterization of ADCs with PEG linkers involve a series of critical experiments to ensure stability, potency, and safety.
ADC Stability Assessment
ADC stability is a critical quality attribute, as instability can lead to aggregation or premature drug release.[26][27]
Methodology: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis [28]
-
Objective : To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
-
Materials :
-
SE-HPLC column (e.g., 7.8 mm × 30 cm, 5 μm particle size).
-
Mobile Phase: A suitable buffer such as 0.2 M potassium phosphate (B84403) with 0.25 M potassium chloride, pH 6.95.
-
HPLC system with a UV or diode array detector.
-
-
Procedure :
-
Equilibrate the SEC column with the mobile phase at a defined flow rate (e.g., 0.5 mL/min). Maintain ambient column temperature.
-
Prepare the ADC sample in the mobile phase to a known concentration.
-
Inject a defined volume of the sample onto the column.
-
Perform an isocratic elution for a sufficient run time (e.g., 30 minutes) to allow for the separation of monomer, aggregates, and fragments.
-
Monitor the eluent at 280 nm.
-
Integrate the peak areas corresponding to the monomer and aggregates. The percentage of aggregates is calculated as: (% Aggregates) = (Aggregate Peak Area / Total Peak Area) * 100.
-
For forced degradation studies, ADC samples are incubated under stress conditions (e.g., elevated temperature) before analysis.[28]
-
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) for Plasma Stability [26][29]
-
Objective : To measure the release of the payload from the ADC over time in a plasma matrix.
-
Procedure :
-
Incubate the ADC at a specific concentration in plasma from the relevant species (e.g., human, mouse) at 37°C.[27][30]
-
At various time points (e.g., 0, 24, 48, 96 hours), take an aliquot of the plasma/ADC mixture.
-
To analyze the released (free) drug, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).[30]
-
Centrifuge the sample to pellet the proteins and collect the supernatant containing the free payload.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.[30]
-
To analyze the drug loss from the antibody, the ADC can be captured from the plasma using Protein A beads.[27] After washing, the ADC can be eluted and analyzed via LC-MS to determine the average DAR over time.
-
In Vitro Cytotoxicity Assay
Cytotoxicity assays are essential for determining the potency (IC50) of an ADC and confirming its target-specific killing activity.[20][31]
Methodology: MTT Assay for Cell Viability [20][31]
-
Objective : To measure the reduction in cell viability after treatment with an ADC and determine its IC50 value.
-
Materials :
-
Antigen-positive (target) and antigen-negative (control) cell lines.
-
Appropriate cell culture medium and supplements.
-
96-well plates.
-
ADC samples and control antibody.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure :
-
Seed the antigen-positive and antigen-negative cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in culture medium.
-
Remove the old medium from the cells and add the ADC/antibody dilutions. Include wells with untreated cells as a control for 100% viability.
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[31]
-
After incubation, add MTT solution to each well and incubate for 1-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the ADC concentration and use a non-linear regression model to determine the IC50 value.
-
Caption: A simplified workflow for ADC development and characterization.
Conclusion
PEG linkers are a versatile and powerful tool in the design of modern antibody-drug conjugates.[5] By improving hydrophilicity, enhancing pharmacokinetic properties, and enabling higher drug loading, PEGylation addresses many of the challenges associated with conjugating potent, hydrophobic payloads to monoclonal antibodies.[8][11][15] The ability to modulate the linker's length, structure, and cleavage mechanism allows for the fine-tuning of an ADC's properties to optimize its therapeutic index.[10][14] A thorough understanding and systematic evaluation of these linker technologies, supported by robust analytical and biological assays, are crucial for the successful development of the next generation of safe and effective ADC therapeutics.
References
- 1. Antibody Drug Conjugate Discovery and Development [worldwide.promega.com]
- 2. purepeg.com [purepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. adcreview.com [adcreview.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labinsights.nl [labinsights.nl]
- 12. adcreview.com [adcreview.com]
- 14. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 15. benchchem.com [benchchem.com]
- 16. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. precisepeg.com [precisepeg.com]
- 19. purepeg.com [purepeg.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 22. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 28. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 29. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Technical Guide to Boc-NH-PEG4-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Boc-NH-PEG4-CH2CH2COOH, a versatile heterobifunctional crosslinker essential in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details supplier and purity information, experimental protocols for its application, and visual representations of relevant workflows.
Core Concepts and Applications
This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a carboxylic acid at the other, separated by a discrete tetraethylene glycol spacer. This structure provides several key advantages in bioconjugation:
-
Orthogonal Reactivity: The Boc-protected amine and the carboxylic acid allow for sequential and controlled conjugation reactions. The carboxylic acid can be activated to react with primary amines, while the Boc group can be removed under acidic conditions to reveal a primary amine for subsequent coupling.
-
Enhanced Solubility: The hydrophilic PEG spacer imparts greater aqueous solubility to the molecule it is conjugated to, which can be crucial for preventing aggregation of proteins or drug conjugates in biological media.
-
Flexible Spacer Arm: The PEG chain provides a flexible spacer of a defined length, which can be critical for optimizing the biological activity of the final conjugate, for instance, by ensuring proper orientation and distance between the two conjugated molecules in a PROTAC.
Its primary applications are in the development of complex biomolecules:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic drug to an antibody, creating a targeted cancer therapy.
-
PROTACs: It serves as the linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, inducing the degradation of the target protein.
Supplier and Purity Information
A number of chemical suppliers offer this compound, typically with a high degree of purity. The quality of the linker is critical for the successful and reproducible synthesis of bioconjugates. Purity is generally assessed by High-Performance Liquid Chromatography (HPLC) and the structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Below is a summary of publicly available information from various suppliers. Researchers should always consult the supplier's specific Certificate of Analysis (CoA) for batch-specific data.
| Supplier | Stated Purity | Analytical Methods Mentioned | CAS Number |
| Biopharma PEG | ≥95% | Not specified on product page | 756525-91-4[1] |
| BroadPharm | 98% (for a related Fmoc-protected linker) | NMR, SDS | Not applicable |
| ChemPep | Not specified | Not specified | 756525-91-4 |
| MedChemExpress (MCE) | High Purity | Not specified on product page | 756525-91-4 |
| Molnova (for a related compound) | 98% | HPLC, NMR | 876345-13-0[2] |
| PurePEG | High Purity | Not specified on product page | 756525-91-4 |
| Ambeed | Not specified | NMR, HPLC, LC-MS available | 756525-91-4[3] |
Note: The CAS number for this compound is 756525-91-4. Some suppliers may list related compounds with similar structures but different protecting groups or PEG lengths.
Storage and Stability:
For long-term storage and to maintain its integrity, this compound should be stored at -5°C to -20°C in a dry and dark environment.[1] Before use, it is recommended to allow the container to warm to room temperature before opening to prevent condensation.
Experimental Protocols
The following is a generalized, multi-step protocol for the use of this compound in the synthesis of an Antibody-Drug Conjugate (ADC). This protocol is adapted from methodologies described for similar Boc-PEG-acid linkers and should be optimized for specific antibodies and small molecule drugs.
Materials
-
Antibody (e.g., IgG) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Small molecule drug with a primary or secondary amine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis)
Experimental Workflow
The synthesis of an ADC using this linker can be broken down into four main stages: activation of the linker, conjugation to the antibody, deprotection of the Boc group, and conjugation of the payload.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Detailed Steps
-
Activation of this compound :
-
Dissolve the this compound linker, EDC, and NHS in anhydrous DMSO or DMF.
-
A molar ratio of 1:1.5:1.2 (linker:EDC:NHS) is a common starting point.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation to the Antibody :
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification :
-
Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters.
-
Purify the Boc-PEG-functionalized antibody using SEC or dialysis to remove excess reagents.
-
-
Boc Deprotection :
-
Treat the purified conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc protecting group and expose the terminal amine. The reaction time will vary and should be monitored.
-
Remove the deprotection reagent, often by evaporation under a stream of nitrogen, followed by purification.
-
-
Conjugation of the Small Molecule Drug :
-
Activate the carboxylic acid group on the small molecule drug using EDC and NHS, similar to step 1.
-
Add the activated drug to the deprotected antibody-PEG-amine conjugate.
-
Allow the reaction to proceed to form the final ADC.
-
-
Final Purification and Characterization :
-
Purify the final ADC using SEC or other appropriate chromatographic techniques to remove the unconjugated drug and other impurities.
-
Characterize the ADC to determine the DAR, purity, and biological activity.
-
Role in PROTAC Synthesis
In the synthesis of PROTACs, this compound serves as a versatile building block for the linker component that connects the protein of interest (POI) ligand and the E3 ligase ligand.
Caption: Logical workflow for the synthesis of a PROTAC molecule.
This workflow illustrates how the bifunctional nature of the linker allows for the sequential attachment of the two different ligands, resulting in the final heterobifunctional PROTAC molecule. The flexibility and hydrophilicity of the PEG4 linker are often crucial for achieving the optimal ternary complex formation between the POI, the PROTAC, and the E3 ligase, which is necessary for efficient protein degradation.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Boc-NH-PEG4-CH2CH2COOH to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Boc-NH-PEG4-CH2CH2COOH, a heterobifunctional linker, to primary amines on biomolecules such as proteins, peptides, or antibodies. This process, often referred to as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces immunogenicity, while the terminal carboxylic acid allows for covalent attachment to primary amines via a stable amide bond. The tert-butyloxycarbonyl (Boc) protecting group provides an orthogonal handle for further functionalization after deprotection under acidic conditions.[1][2][3]
The most common and efficient method for forming this amide bond is through the use of carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[2] This two-step process involves the activation of the carboxylic acid on the PEG linker by EDC/NHS to form a more stable amine-reactive NHS ester, which then readily reacts with a primary amine on the target molecule.[4]
Chemical Reaction Pathway
The conjugation process involves two key stages: the activation of the carboxylic acid and the subsequent coupling to the primary amine.
Caption: EDC/NHS activation and conjugation pathway.
Quantitative Data Summary
Successful conjugation depends on several factors, including the molar ratios of reagents, pH, and temperature. The following tables summarize key quantitative parameters gathered from various sources.
Table 1: Recommended Molar Ratios for EDC/NHS Coupling
| Component | Molar Ratio (Linker:EDC:NHS) | Notes |
| Starting Point | 1 : 1.5 : 1.2 | A common starting point for efficient activation.[2] |
| Protein Conjugation | 1 : 10 : 25 (Protein:EDC:NHS) | A suggested starting ratio for coupling to proteins.[5] |
| Alternative Ratio | 1 : 2 : 1 (Carboxyl:EDC:NHS) | An optimal ratio found in a specific study for surface immobilization.[6] |
| General Guidance | At least 1.2 eq of each per carboxylic acid | A general recommendation for ensuring sufficient activation.[7] |
Table 2: Boc-Deprotection Conditions Using Trifluoroacetic Acid (TFA)
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 25% | 2 hours | Room Temperature | A common and generally effective condition.[8] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[8] |
| 5 equivalents | 30 minutes | 60°C (Microwave) | Rapid deprotection method.[9] |
| 100% (Neat) | 5-15 minutes | Room Temperature | Very rapid, but may increase the risk of side products.[8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a primary amine-containing molecule, such as a protein.
Materials
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
-
For Boc-Deprotection:
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Experimental Workflow
Caption: General workflow for protein PEGylation.
Step 1: Reagent Preparation
-
Equilibrate all reagents to room temperature before use to prevent condensation of moisture, which can inactivate EDC and NHS.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare stock solutions of EDC and sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be used promptly.
-
Prepare the amine-containing molecule in the Coupling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
Step 2: Activation of this compound
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and sulfo-NHS solutions. Refer to Table 1 for recommended molar ratios. A common starting point is a 10-20 fold molar excess of the PEG linker over the amine-containing molecule.
-
Incubate the reaction mixture at room temperature for 15-30 minutes. This step forms the amine-reactive sulfo-NHS ester.
Step 3: Conjugation to the Primary Amine
-
Immediately after the activation step, add the activated PEG linker solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for optimal coupling to primary amines.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
To stop the reaction, add a quenching solution, such as Tris or hydroxylamine, to a final concentration of 10-50 mM. This will react with any remaining activated PEG linker.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove unreacted PEG linker and byproducts by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[1][][11] The choice of method will depend on the properties of the conjugated molecule. SEC is effective at separating based on size differences between the native and PEGylated protein.[1] IEX can separate based on changes in surface charge after PEGylation.[][11]
Step 6: Characterization
-
Analyze the purified conjugate to determine the degree of PEGylation and purity. Common analytical techniques include SDS-PAGE, which will show a shift in molecular weight, HPLC, and mass spectrometry.
Step 7: (Optional) Boc-Deprotection
If the terminal amine of the PEG linker is required for further conjugation, the Boc protecting group must be removed.
-
Dissolve the purified conjugate in anhydrous DCM.
-
Add the desired concentration of TFA (see Table 2 for guidance).
-
Stir the reaction at room temperature for the specified time. Monitor the reaction by an appropriate method (e.g., LC-MS).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Isolate the product by centrifugation and wash the pellet with cold diethyl ether to remove residual TFA.
-
Dry the final product under vacuum.
-
A final purification step may be necessary to remove any byproducts of the deprotection reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC or sulfo-NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening. |
| Incorrect pH for activation or conjugation. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0. | |
| Hydrolysis of the sulfo-NHS ester. | Perform the conjugation step immediately after activation. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use amine-free buffers such as PBS or MES for the reaction. | |
| Precipitation of Protein | High concentration of EDC. | Reduce the amount of EDC used in the activation step. |
| Multiple PEGylation Sites | High molar excess of PEG linker. | Optimize the molar ratio of the PEG linker to the protein to control the degree of PEGylation. |
| Incomplete Boc-Deprotection | Insufficient TFA concentration or reaction time. | Increase the TFA concentration or extend the reaction time. Monitor the reaction progress. |
| Degradation of Molecule | Harsh deprotection conditions. | Use a lower concentration of TFA and perform the reaction at a lower temperature (e.g., 0°C). |
References
- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. covachem.com [covachem.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 11. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for EDC/NHS Coupling with Boc-NH-PEG4-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely utilized chemical method for covalently conjugating a carboxyl group to a primary amine, forming a stable amide bond.[1] This "zero-length" crosslinking chemistry is fundamental in bioconjugation for applications ranging from antibody-drug conjugate (ADC) development to the functionalization of surfaces for biomolecule immobilization.[2][3][4]
The heterobifunctional linker, Boc-NH-PEG4-CH2CH2COOH, incorporates a terminal carboxylic acid for EDC/NHS-mediated coupling, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[2] The PEG spacer enhances aqueous solubility and reduces the immunogenicity of the resulting conjugate, while the Boc protecting group allows for subsequent, controlled deprotection and further conjugation at the newly exposed amine terminus.[2]
These application notes provide a detailed protocol for the use of EDC/NHS chemistry to couple this compound to amine-containing molecules or surfaces.
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that efficiently creates a stable amide bond between a carboxyl group and a primary amine under mild, aqueous conditions.[1]
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][5]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis. To improve reaction efficiency and control, NHS (or its water-soluble analog, Sulfo-NHS) is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[1][6]
-
Amide Bond Formation: The NHS ester then readily reacts with a primary amine on the target molecule (e.g., a lysine (B10760008) residue on a protein) to form a stable amide bond, with the release of NHS. This step is most efficient at a physiological to slightly alkaline pH (7.2-8.0).[1][7]
Experimental Protocols
This section provides a general two-step protocol for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[8]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 50mM borate (B1201080) buffer, pH 8.0. Note: Avoid buffers containing primary amines such as Tris or glycine.[7]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[1]
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, dissolve this compound in Activation Buffer.
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution. Refer to Table 1 for recommended molar ratios.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated Boc-NH-PEG4-NHS ester solution to the amine-containing molecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS esters.[9]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[2]
-
-
Characterization:
-
Analyze the purified conjugate using methods such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the degree of labeling.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. encapsula.com [encapsula.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Boc Deprotection Conditions for PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, particularly in the realm of bioconjugation and drug delivery. Its widespread use is attributed to its stability under a range of conditions and its facile removal under acidic conditions.[1][2] Polyethylene glycol (PEG) linkers, specifically tetraethylene glycol (PEG4), are frequently employed to improve the solubility, pharmacokinetic properties, and overall efficacy of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4] The efficient and clean deprotection of the Boc group from PEG4 linkers is a critical step in the multi-step synthesis of these therapeutics, directly impacting the overall yield and purity of the final product.[5]
This application note provides a detailed overview of the common conditions for Boc deprotection of PEG4 linkers, presenting quantitative data, comprehensive experimental protocols, and troubleshooting guidance.
Data Presentation: Comparison of Deprotection Conditions
The choice of acidic reagent and reaction conditions significantly influences the efficiency and purity of the deprotected PEG4 linker. The following tables summarize common conditions and compare the efficacy of Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection [6]
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (B109758) (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane (B91453) | 1 - 4 hours | Room Temp |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of a Model Substrate [5]
| Acidic Reagent | Concentration | Solvent | Time (minutes) | Purity by HPLC (%) |
| TFA | 50% | DCM | 5 | 78 |
| TFA | 50% | DCM | 60 | >95 |
| HCl | 4M | Dioxane | 5 | ~80 |
| HCl | 4M | Dioxane | 60 | >95 |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the deprotection of a Boc-protected PEG4 amine using TFA in dichloromethane (DCM).
Materials:
-
Boc-PEG4-amine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-PEG4-amine in anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.[6]
-
Cooling: Cool the solution to 0°C using an ice bath.[5]
-
Acid Addition: Slowly add TFA to the desired final concentration (typically 20-50% v/v).[6] If the molecule contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[7]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5][6]
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5] Co-evaporation with toluene (B28343) can help remove residual TFA.[6] b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[8] c. Wash the organic layer with brine.[5] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[5][8]
-
Characterization: Confirm the identity and purity of the product by NMR and MS.[5]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol outlines the removal of the Boc group using a solution of HCl in 1,4-dioxane.
Materials:
-
Boc-PEG4-amine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution.[8]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[8] The deprotection is often complete within 30 minutes.[1][9]
-
Monitoring: Monitor the reaction by TLC or LC-MS.[8]
-
Isolation: a. Upon completion, the product often precipitates as the hydrochloride salt.[8] b. The solid can be collected by filtration and washed with a solvent like diethyl ether.[8] c. Alternatively, the solvent can be evaporated in vacuo, and the residue triturated with ether and filtered.[1]
Mandatory Visualizations
Boc Deprotection Mechanism
The acid-catalyzed deprotection of a Boc group proceeds through the formation of a stable tert-butyl cation.[10][11][12]
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Workflow for Boc Deprotection and Conjugation
The following workflow illustrates a typical sequence for the deprotection of a Boc-PEG4 linker and its subsequent conjugation, for example, in the synthesis of a PROTAC.
Caption: General workflow for Boc deprotection and subsequent conjugation.
PROTAC Synthesis Workflow
Boc-protected PEG linkers are integral to the synthesis of PROTACs. The following diagram illustrates a generalized workflow for PROTAC synthesis.[7][13]
Caption: A generalized workflow for the synthesis of a PROTAC.
Troubleshooting and Alternative Methods
Common Issues:
-
Incomplete Deprotection: This can be caused by insufficient acid strength, concentration, reaction time, or temperature.[6] Steric hindrance from the PEG chain can also slow the reaction.[6]
-
Side Product Formation: The primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during deprotection.[7]
-
Solution: Use scavengers such as triisopropylsilane (TIS) or thioanisole, especially when working with sensitive molecules.[7]
-
Alternative Deprotection Methods:
For substrates that are sensitive to strong acids, several milder deprotection methods can be considered:
-
Lewis Acid Catalysis: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) can effect Boc deprotection under milder conditions.[3]
-
Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[3]
-
Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage, although this may require high temperatures and long reaction times.[11][14]
Conclusion
The successful deprotection of Boc-PEG4 linkers is a critical step in the synthesis of advanced bioconjugates. While TFA and HCl are the most common and effective reagents, careful consideration of the substrate's sensitivity, reaction conditions, and potential for side reactions is essential for achieving high yields and purity. The protocols and data presented in this application note provide a comprehensive guide for researchers to optimize their Boc deprotection strategies for PEG4 linkers, facilitating the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. rsc.org [rsc.org]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Synthesis of PROTACs Using Boc-NH-PEG4-CH2CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The choice of linker is critical as it influences the PROTAC's solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for efficient protein degradation.[1][2]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[3][4] The Boc-NH-PEG4-CH2CH2COOH linker is a versatile building block for PROTAC synthesis, offering a balance of flexibility and hydrophilicity.[5][6][7] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing this specific linker.
Data Presentation
The length and composition of the PEG linker significantly impact the efficacy of a PROTAC. Below are tables summarizing representative data on how linker length can influence the degradation activity of PROTACs. While this data is not specific to the this compound linker, it illustrates the critical importance of linker optimization.
Table 1: Effect of PEG Linker Length on Degradation Potency (DC₅₀) of Representative PROTACs
| Target Protein | E3 Ligase | Linker Length (Number of PEG units) | DC₅₀ (nM) |
| BRD4 | CRBN | 1 | >5000 |
| BRD4 | CRBN | 2 | >5000 |
| BRD4 | CRBN | 4 | <500 |
| BRD4 | CRBN | 5 | <500 |
| TBK1 | VHL | < 12 atoms | No degradation |
| TBK1 | VHL | 12-29 atoms | <1000 |
Data is illustrative and compiled from various sources in the literature. DC₅₀ values are cell-line dependent.[8]
Table 2: Characterization Data for a Representative PROTAC Synthesized with a PEG Linker
| Analytical Method | Expected Result |
| ¹H NMR, ¹³C NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass corresponding to the calculated molecular formula of the final PROTAC. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>95%). |
Experimental Protocols
The synthesis of a PROTAC using this compound typically follows a two-step process involving sequential amide bond formations.
Step 1: Coupling of this compound to the E3 Ligase Ligand
This step involves the formation of an amide bond between the carboxylic acid group of the linker and an amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected E3 ligase-linker intermediate.
Step 2: Deprotection and Coupling to the Protein of Interest (POI) Ligand
This step involves the removal of the Boc protecting group followed by the coupling of the deprotected intermediate to a POI ligand containing a carboxylic acid functional group.
Materials:
-
Boc-protected E3 ligase-linker intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-functionalized POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected E3 ligase-linker intermediate in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual TFA. The resulting amine salt is typically used in the next step without further purification.
-
-
Coupling to POI Ligand:
-
Dissolve the deprotected E3 ligase-linker intermediate (1.0 equivalent) and the carboxylic acid-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, HRMS, and HPLC.
-
Mandatory Visualizations
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: General workflow for PROTAC synthesis.
Logical Relationship of PROTAC Components
Caption: Components of a PROTAC molecule.
References
- 1. bioconductor.posit.co [bioconductor.posit.co]
- 2. glpbio.cn [glpbio.cn]
- 3. This compound | CAS#:756525-91-4 | Chemsrc [chemsrc.com]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-NH-PEG4-CH2CH2COOH in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG4-CH2CH2COOH is a versatile, bifunctional linker molecule extensively utilized in the field of targeted drug delivery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, enables the precise and controlled conjugation of targeting moieties to therapeutic agents. This linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where specificity and stability are paramount.
The PEG4 spacer enhances the aqueous solubility of the conjugate, reduces immunogenicity, and provides a flexible connection between the targeting ligand and the payload.[1] The orthogonal protecting group strategy, with the acid-labile Boc group and the amine-reactive carboxylic acid, allows for a stepwise and controlled synthesis of complex bioconjugates.[1]
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The antibody directs the conjugate to tumor-associated antigens, leading to targeted cell killing while minimizing systemic toxicity.
-
PROTACs: This linker is used to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The resulting PROTAC molecule induces the ubiquitination and subsequent proteasomal degradation of the target protein, offering a powerful strategy for therapeutic intervention.[2][3]
-
Nanoparticle Functionalization: The carboxylic acid moiety can be used to functionalize the surface of nanoparticles, allowing for the attachment of targeting ligands or other functional molecules to enhance their delivery and therapeutic efficacy.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C16H31NO8 | [4] |
| Molecular Weight | 365.42 g/mol | [4] |
| Appearance | Colorless to light yellow viscous oil or waxy solid | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) and has a degree of aqueous solubility. | [1] |
| Storage | Recommended to be stored at -20°C under an inert atmosphere. | [1] |
Signaling Pathways and Mechanisms of Action
Antibody-Drug Conjugate (ADC) Mechanism
The following diagram illustrates the general mechanism of action for an ADC utilizing a linker like this compound.
PROTAC-Mediated Protein Degradation
The diagram below outlines the mechanism by which a PROTAC, synthesized using a this compound linker, induces the degradation of a target protein.
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes a general workflow for the synthesis of an ADC using this compound as the linker. This is a two-step conjugation process involving the initial attachment of the linker to the antibody, followed by deprotection and conjugation of the drug.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Small molecule drug with a primary or secondary amine functional group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) columns)
Workflow Diagram:
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO at a molar ratio of 1:1.5:1.2 (Linker:EDC:NHS).[1]
-
Allow the reaction to proceed at room temperature for 30 minutes to form the NHS-activated linker.
-
-
Conjugation of Activated Linker to Antibody:
-
Add the NHS-activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution.
-
Purify the antibody-linker conjugate using SEC to remove excess reagents.
-
-
Boc Deprotection:
-
Treat the purified antibody-linker conjugate with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.[1]
-
Remove the TFA by evaporation under a stream of nitrogen, followed by purification via SEC.
-
-
Activation of Small Molecule Drug:
-
In a separate reaction, dissolve the drug, EDC, and NHS in anhydrous DMSO at a molar ratio of 1:1.5:1.2 (Drug:EDC:NHS).
-
Allow the reaction to proceed at room temperature for 30 minutes to form the NHS-activated drug.
-
-
Conjugation of Activated Drug to Antibody-Linker:
-
Add the NHS-activated drug solution to the deprotected antibody-linker conjugate.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Purify the final ADC using SEC to remove unconjugated drug and other impurities.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay.
-
Determine the DAR using UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Functionalization of Nanoparticles
This protocol outlines a general method for functionalizing the surface of pre-formed nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
EDC and NHS
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Centrifugation and washing buffers (e.g., PBS)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO as described in Protocol 1.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer.
-
Add the activated linker solution to the nanoparticle suspension. The ratio of linker to nanoparticles will depend on the desired surface density.
-
React for 2 hours at room temperature with continuous mixing.
-
Quench the reaction with the quenching solution.
-
Wash the nanoparticles by repeated centrifugation and resuspension in the washing buffer to remove unreacted linker and byproducts.
-
-
Boc Deprotection (Optional):
-
If a free amine is desired on the nanoparticle surface for subsequent conjugation, the Boc group can be removed as described in Protocol 1. The deprotection conditions may need to be optimized to ensure nanoparticle stability.
-
Quantitative Data (Illustrative Examples)
While specific quantitative data for drug delivery systems using this compound is not extensively available in the public domain, the following tables provide illustrative examples of the types of data that would be generated and analyzed.
Table 1: Physicochemical Characterization of a Hypothetical ADC
| Parameter | Value | Method |
| Protein Concentration | 5.0 mg/mL | BCA Assay |
| Average DAR | 3.8 | UV-Vis Spectroscopy |
| Purity | >95% | Size-Exclusion Chromatography |
| Antigen Binding Affinity (KD) | 1.2 nM | Surface Plasmon Resonance |
Table 2: Characterization of Hypothetical Drug-Loaded Nanoparticles
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) |
| Unfunctionalized NP | 120 ± 5 | 0.15 | -25 ± 2 | 85 ± 4 |
| PEGylated NP | 135 ± 6 | 0.12 | -15 ± 2 | 82 ± 5 |
Table 3: In Vitro Cytotoxicity of a Hypothetical ADC
| Cell Line | Target Antigen | IC50 (nM) |
| Cancer Cell Line A | Positive | 15 |
| Cancer Cell Line B | Negative | > 1000 |
| Normal Cell Line | Negative | > 1000 |
Table 4: In Vivo Efficacy of a Hypothetical Targeted Nanoparticle Formulation
| Treatment Group | Animal Model | Tumor Growth Inhibition (%) |
| Vehicle Control | Xenograft Mouse Model | 0 |
| Free Drug | Xenograft Mouse Model | 45 |
| Untargeted NP | Xenograft Mouse Model | 60 |
| Targeted NP | Xenograft Mouse Model | 85 |
Conclusion
This compound is a valuable tool for researchers in the field of targeted drug delivery. Its well-defined structure and versatile reactivity allow for the systematic and controlled construction of sophisticated drug delivery systems. The protocols and conceptual frameworks provided in these application notes serve as a guide for the design, synthesis, and evaluation of novel targeted therapeutics. It is important to note that while general procedures are provided, optimization of reaction conditions and purification methods is often necessary for each specific application to achieve the desired product characteristics and performance.
References
Experimental Protocol for Antibody-Drug Conjugate (ADC) Synthesis with a PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing a heterobifunctional PEG4 linker. The described methodology focuses on a common strategy involving the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) through a maleimide-PEG4-NHS ester linker, targeting cysteine and lysine (B10760008) residues.
Introduction
Antibody-drug conjugates are a transformative class of targeted therapies that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and therapeutic index. A polyethylene (B3416737) glycol (PEG) linker, specifically a PEG4 (containing four ethylene (B1197577) glycol units), is often incorporated to improve the ADC's solubility and reduce aggregation.[1] This protocol outlines the synthesis of an ADC using a maleimide-PEG4-NHS ester, a common heterobifunctional linker.
Principle of the Method
The synthesis involves a two-step conjugation process. First, the N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines on the antibody, primarily the epsilon-amino groups of lysine residues, forming a stable amide bond. Subsequently, the maleimide (B117702) group of the linker reacts with free sulfhydryl groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds in the hinge region, forming a stable thioether bond. This results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).
Data Presentation
The following tables summarize representative quantitative data obtained during the synthesis and characterization of ADCs.
Table 1: Physicochemical and Stability Comparison of ADCs
| Parameter | ADC with PEG4 Linker | ADC without PEG4 Linker |
| Average DAR (HIC) | 3.8 | 3.5 |
| % Monomer (SEC) | >98% | 95% |
| % Aggregates (SEC) | <2% | 5% |
| In Vitro Plasma Stability (72h, % Intact ADC) | 92% | 85% |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | ADC IC50 (nM) | Free Drug IC50 (nM) |
| Target-Positive Cancer Cells | 1.5 | 0.1 |
| Target-Negative Control Cells | >1000 | 0.1 |
Table 3: Representative Drug-to-Antibody Ratio (DAR) Analysis by HIC [2]
| Peak ID | Retention Time (min) | Peak Area (%) | Assigned DAR |
| 1 | 15.2 | 10.5 | 0 |
| 2 | 18.9 | 25.3 | 2 |
| 3 | 22.1 | 40.8 | 4 |
| 4 | 24.8 | 18.2 | 6 |
| 5 | 27.0 | 5.2 | 8 |
| Calculated Average DAR | 3.7 |
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation
This protocol describes the partial reduction of the antibody's disulfide bonds and subsequent conjugation with the maleimide-PEG4-drug linker.
Materials:
-
Monoclonal antibody (mAb) at 10 mg/mL in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Maleimide-PEG4-payload dissolved in DMSO (10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: N-acetylcysteine (10 mM in water)
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a final concentration of 5 mg/mL in PBS.
-
Reduction: Add a 2.5-fold molar excess of TCEP to the antibody solution. Incubate for 2 hours at 37°C with gentle mixing.
-
Buffer Exchange: Remove excess TCEP by performing a buffer exchange into PBS using a desalting column according to the manufacturer's instructions.
-
Conjugation: Immediately add a 5-fold molar excess of the Maleimide-PEG4-payload solution to the reduced antibody. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation, protected from light.
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide compound) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification: Remove unconjugated payload and other small molecules by buffer exchange into PBS using a desalting column.
-
Characterization: Determine the protein concentration by measuring absorbance at 280 nm and proceed with characterization assays.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines the separation and quantification of ADC species with different DARs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0
-
ADC sample (from Protocol 1)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20 µL of the prepared sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Protocol 3: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
This protocol is used to determine the percentage of monomer, aggregates, and fragments in the ADC preparation.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
ADC sample (from Protocol 1)
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 20 µL of the prepared sample.
-
Run the separation isocratically for 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to aggregates, monomer, and fragments.
-
Calculate the percentage of each species relative to the total peak area.
-
Visualizations
Caption: ADC Mechanism of Action Signaling Pathway.
Caption: Experimental Workflow for ADC Synthesis.
References
Application Notes and Protocols for Amide Bond Formation with Boc-NH-PEG4-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG4-CH2CH2COOH is a heterobifunctional linker commonly utilized in bioconjugation and drug development.[1][2] It features a terminal carboxylic acid, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The carboxylic acid allows for the formation of a stable amide bond with primary amines, while the Boc-protected amine provides a latent functional group that can be deprotected for subsequent conjugation steps. The hydrophilic PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[2]
These application notes provide detailed protocols for the use of this compound in amide bond formation, including quantitative data for reaction optimization and applications in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Molar Ratio (Linker:Amine:Reagent:Additive) | Solvent | Reaction Time | Typical Yield | Notes |
| EDC | NHS/sulfo-NHS | 1 : 1.2 : 1.5 : 1.2 | DMF, DCM, PBS (pH 7.2-7.4) | 4 - 24 h | 60-95% | Most common and versatile method. NHS/sulfo-NHS improves efficiency and stability of the active ester.[3] |
| HATU | DIPEA/TEA | 1 : 1.2 : 1.2 : 2.0 | DMF, NMP | 1 - 4 h | 70-98% | Fast and efficient, especially for sterically hindered amines. Requires a non-nucleophilic base. |
| HBTU | DIPEA/TEA | 1 : 1.2 : 1.2 : 2.0 | DMF, NMP | 1 - 6 h | 65-95% | Similar to HATU, a common peptide coupling reagent. |
| DIC | Oxyma/HOBt | 1 : 1.2 : 1.5 : 1.2 | DMF, DCM | 2 - 12 h | 60-90% | Cost-effective carbodiimide. Byproduct (DCU) can be difficult to remove if not using a water-soluble variant. |
Yields are substrate-dependent and may require optimization.
Table 2: Optimization of Drug-to-Antibody Ratio (DAR) in ADC Synthesis
| Molar Ratio (Linker-Drug : Antibody) | Expected Average DAR |
| 2 : 1 | 1 - 2 |
| 4 : 1 | 2 - 4 |
| 8 : 1 | 4 - 8 |
| 12 : 1 | > 8 |
The final DAR is influenced by factors such as the number of available conjugation sites on the antibody (e.g., lysine (B10760008) residues), reaction conditions, and purification methods. Optimization is crucial for achieving the desired DAR.[4]
Table 3: Representative DC50 Values for PROTACs with PEG Linkers
| PROTAC Target | Linker Type | Cell Line | DC50 (nM) |
| BRD4 | PEG4 | HEK293 | 23 |
| BTK | PEG3 | Ramos | 1-40 |
| BRD4 | Alkyl | 22Rv1 | >1000 |
DC50 (half-maximal degradation concentration) values are dependent on the specific PROTAC components (target binder, E3 ligase ligand) and the cell line used. Longer, more flexible linkers like PEG often result in more potent degradation.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using EDC/NHS
This protocol describes the coupling of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dicholoromethane (DCM)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (for aqueous reactions)
-
Quenching solution (e.g., hydroxylamine (B1172632) or 2-mercaptoethanol)
-
Stirring plate and stir bar
-
Reaction vessel
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule (1.2 equivalents) in the same solvent.
-
Add the solution of the amine-containing molecule to the activated ester solution.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Quenching and Work-up:
-
Quench the reaction by adding a small amount of quenching solution.
-
Remove the solvent under reduced pressure.
-
Purify the product by flash chromatography or preparative HPLC.
-
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol outlines the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Nitrogen source
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG conjugate in anhydrous DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
If the substrate is sensitive to cationic species, add TIS (2.5-5% v/v) as a scavenger.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation.
-
The resulting TFA salt of the amine can often be used directly in the next step or neutralized with a mild base (e.g., DIPEA) and purified.
Visualizations
Caption: Amide bond formation workflow.
Caption: ADC synthesis workflow.
Caption: PROTAC-mediated protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-NH-PEG4-CH2CH2COOH
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Boc-NH-PEG4-CH2CH2COOH, also known as t-Boc-N-amido-PEG4-acid, is a monodisperse polyethylene (B3416737) glycol (PEG) linker widely utilized in biomedical research and drug development.[1][2] Its structure comprises a Boc-protected amine, a flexible tetra-ethylene glycol spacer, and a terminal carboxylic acid. This heterobifunctional nature allows for sequential and controlled conjugation to various molecules. The hydrophilic PEG chain enhances the solubility of the conjugated molecules in aqueous media, a critical attribute for many biological applications.[1][2][3] This compound is frequently employed as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][]
2. Physicochemical Properties
-
Molecular Formula: C₁₆H₃₁NO₈
-
Molecular Weight: 365.42 g/mol []
-
Appearance: Typically a viscous liquid or oil[6]
-
Storage: Recommended storage at -5°C to -20°C, protected from light and moisture.[1]
3. Solubility Profile
The solubility of this compound is a key consideration for its application in bioconjugation and drug delivery. The PEG spacer imparts hydrophilicity, leading to good solubility in a range of solvents. While precise quantitative data is not extensively published, a qualitative and semi-quantitative solubility profile is provided below based on typical observations for similar PEGylated molecules.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Chemical Class | Polarity | Solubility | Notes |
| Water | Protic | High | Soluble | The hydrophilic PEG chain enhances aqueous solubility.[1][2] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | High | Soluble | Suitable for many biological applications. |
| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Very Soluble | A common solvent for preparing stock solutions.[7] |
| Dimethylformamide (DMF) | Aprotic | High | Very Soluble | Often used in peptide synthesis and conjugation reactions.[7] |
| Dichloromethane (DCM) | Chlorinated | Intermediate | Soluble | Useful for organic synthesis and purification steps.[7] |
| Tetrahydrofuran (THF) | Ether | Intermediate | Soluble | A versatile solvent for a range of organic reactions.[7] |
| Acetonitrile (ACN) | Nitrile | Intermediate | Soluble | Commonly used as a mobile phase in HPLC.[7] |
| Ethanol | Protic | High | Soluble | A polar protic solvent used in various applications. |
| Methanol | Protic | High | Soluble | Similar to ethanol, effective for dissolving polar compounds. |
4. Applications
-
PROTACs: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.[4][]
-
Antibody-Drug Conjugates (ADCs): It can be used as a cleavable or non-cleavable linker to attach a cytotoxic drug to an antibody.[4][]
-
Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds.[1][2]
-
Nanotechnology and Materials Science: Used in the functionalization of nanoparticles and surfaces to improve their biocompatibility and solubility.[1]
-
Drug Delivery: The PEG linker can improve the pharmacokinetic properties of drugs by increasing their solubility and circulation half-life.[6]
5. Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
This protocol outlines the steps to prepare a stock solution of this compound in an appropriate organic solvent like DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL or 100 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[8]
-
Store the stock solution at -20°C. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes a standard method for determining the thermodynamic solubility of this compound in an aqueous buffer like PBS.[9]
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC. A standard calibration curve of the compound should be prepared to ensure accurate quantification.
-
The determined concentration represents the equilibrium solubility of the compound in the specified solvent at that temperature.
6. Visualizations
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Caption: Role of this compound in PROTAC and ADC synthesis.
References
- 1. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 2. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 3. N-methyl-N-(t-Boc)-PEG4-acid - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. purepeg.com [purepeg.com]
- 7. Boc-N-amino-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Surface Modification of Nanoparticles using Boc-NH-PEG4-CH2CH2COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Boc-NH-PEG4-CH2CH2COOH is a heterobifunctional linker molecule widely utilized in the surface modification of nanoparticles for biomedical applications such as drug delivery, diagnostics, and bio-imaging.[1][2][3] This linker possesses three key components:
-
A tert-butyloxycarbonyl (Boc) protected amine group : This protecting group allows for controlled, stepwise conjugation. The amine can be deprotected under acidic conditions to enable the attachment of targeting ligands, imaging agents, or other functional molecules.[3]
-
A tetraethylene glycol (PEG4) spacer : The hydrophilic PEG chain enhances the aqueous solubility and stability of the nanoparticles.[3] It also reduces non-specific protein adsorption (opsonization), which can prolong circulation time in vivo and minimize uptake by the reticuloendothelial system (RES).[]
-
A terminal carboxylic acid group : This group can be activated to form a stable amide bond with primary amine groups present on the surface of various nanoparticles.[3]
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using this compound.
Experimental Protocols
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of the linker to nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 50 mM hydroxylamine (B1172632) or Tris buffer)
-
Centrifuge and appropriate centrifuge tubes
-
Orbital shaker or rotator
Procedure:
-
Activation of Carboxylic Acid Group:
-
Dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF. A common starting molar ratio is 1:1.5:1.2 (linker:EDC:NHS).
-
Allow the reaction to proceed at room temperature for 15-30 minutes with gentle mixing to form the NHS-activated ester.
-
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in MES buffer. The concentration will depend on the specific nanoparticle type and size.
-
-
Conjugation Reaction:
-
Add the activated Boc-PEG4-NHS ester solution to the nanoparticle suspension. The molar ratio of the linker to the available amine groups on the nanoparticles should be optimized for the desired degree of functionalization.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
-
Quenching and Washing:
-
Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will need to be optimized based on the nanoparticle characteristics.
-
Remove the supernatant and resuspend the pellet in PBS.
-
Repeat the washing step three times to ensure the complete removal of unreacted reagents.
-
-
Final Resuspension:
-
Resuspend the purified Boc-NH-PEG4-functionalized nanoparticles in the desired buffer for storage or subsequent deprotection.
-
Protocol 2: Boc Deprotection to Expose the Terminal Amine Group
This protocol describes the removal of the Boc protecting group to reveal a primary amine, which can then be used for further conjugation.
Materials:
-
Boc-NH-PEG4-functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension:
-
Resuspend the Boc-NH-PEG4-functionalized nanoparticles in DCM.
-
-
Deprotection Reaction:
-
Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Incubate for 30-60 minutes at room temperature with gentle mixing. The reaction progress can be monitored by testing for the presence of the free amine.
-
-
Solvent Removal:
-
Remove the DCM and TFA by rotary evaporation or under a gentle stream of nitrogen.
-
-
Washing:
-
Resuspend the nanoparticles in PBS.
-
Centrifuge to pellet the amine-terminated nanoparticles.
-
Remove the supernatant and resuspend in fresh PBS.
-
Repeat the washing step three times to ensure the complete removal of residual acid.
-
-
Final Resuspension:
-
Resuspend the purified amine-terminated PEGylated nanoparticles in the desired buffer for the next conjugation step.
-
Characterization and Data Presentation
The successful surface modification of nanoparticles should be confirmed through various characterization techniques. The following tables summarize typical quantitative data obtained before and after surface modification.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | 105 ± 5 | 0.15 ± 0.03 | +25 ± 3 |
| Boc-PEG-Nanoparticles | 120 ± 7 | 0.18 ± 0.04 | +5 ± 2 |
| Amine-PEG-Nanoparticles | 122 ± 6 | 0.19 ± 0.03 | +15 ± 4 |
Note: These are representative values. Actual results will vary depending on the core nanoparticle material, size, and surface chemistry.
Table 2: In Vitro Cellular Uptake of Functionalized Nanoparticles
| Nanoparticle Sample | Cell Line | Incubation Time (h) | Cellular Uptake (%) |
| Unmodified Nanoparticles | HeLa | 4 | 85 ± 8 |
| Boc-PEG-Nanoparticles | HeLa | 4 | 30 ± 5 |
| Amine-PEG-Nanoparticles | HeLa | 4 | 45 ± 6 |
| Unmodified Nanoparticles | RAW 264.7 (Macrophages) | 4 | 95 ± 7 |
| Boc-PEG-Nanoparticles | RAW 264.7 (Macrophages) | 4 | 20 ± 4 |
Note: PEGylation generally reduces non-specific cellular uptake, particularly by immune cells like macrophages. The exposed amine group after deprotection may slightly increase uptake compared to the Boc-protected version due to charge interactions.
Biological Interactions and Signaling Pathways
The surface functionalization of nanoparticles significantly influences their interaction with biological systems, including cellular uptake mechanisms and subsequent intracellular signaling.
Cellular Uptake Mechanisms
PEGylated nanoparticles typically enter cells via endocytosis. The specific pathway can be influenced by particle size, surface charge, and the cell type. Common pathways include:
-
Clathrin-Mediated Endocytosis (CME): A major route for the uptake of many nanoparticles.
-
Caveolae-Mediated Endocytosis: Often involved with smaller nanoparticles.
-
Macropinocytosis: A less common, non-specific mechanism for larger particles or aggregates.
PEGylation can reduce the overall rate of cellular uptake by creating a hydrophilic barrier that sterically hinders interactions with the cell membrane.[5]
Signaling Pathways
Once internalized, functionalized nanoparticles, especially those carrying therapeutic agents, can modulate various cellular signaling pathways. For nanoparticles designed for cancer therapy, key targeted pathways often include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to apoptosis.
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival. It is another common target in cancer therapy.
-
Apoptosis Pathways: Nanoparticles carrying cytotoxic drugs can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.
This compound is a versatile and valuable tool for the surface modification of nanoparticles. The protocols and data presented here provide a framework for researchers to develop functionalized nanoparticles for a wide range of biomedical applications. Proper characterization at each step is crucial to ensure the desired physicochemical properties and biological performance of the final nanoconstruct.
References
- 1. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 5. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc-NH-PEG4-CH2CH2COOH Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving Boc-NH-PEG4-CH2CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
A1: The conjugation reaction is a two-step process that relies on carbodiimide (B86325) chemistry to form a stable amide bond between the carboxylic acid group of this compound and a primary amine on your molecule of interest (e.g., protein, peptide, or small molecule).
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the terminal carboxyl group of the PEG linker, forming a highly reactive but unstable O-acylisourea intermediate.[1]
-
Stabilization & Conjugation: N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to react with the O-acylisourea intermediate. This creates a more stable amine-reactive NHS ester.[1] This semi-stable intermediate then readily reacts with a primary amine (-NH2) on the target molecule to form a covalent amide bond, releasing NHS.
Q2: What are the most common reasons for low yield in this specific conjugation?
A2: Low yields in bioconjugation reactions are a frequent challenge.[2] For the this compound linker, the primary culprits are often:
-
Hydrolysis of Reagents: Both the EDC and the resulting NHS ester are susceptible to hydrolysis in aqueous solutions, rendering them inactive.[1][3][4]
-
Suboptimal pH: The activation and conjugation steps have different optimal pH ranges.[5][6]
-
Presence of Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target molecule, quenching the reaction.[3]
-
Poor Reagent Quality: Moisture contamination can inactivate EDC and NHS.[1][3]
-
Steric Hindrance: The accessibility of the amine group on the target molecule can be limited, especially in large, folded biomolecules.[7]
-
Inaccurate Stoichiometry: An incorrect molar ratio of linker to the target molecule can limit the reaction efficiency.[4]
Q3: How should I store and handle this compound and the coupling reagents?
A3: Proper storage is critical to maintain reagent activity.
| Reagent | Recommended Storage Conditions | Handling Precautions |
| This compound | Store at -20°C in a dry, dark place. | Allow to warm to room temperature before opening to prevent condensation. |
| EDC | Store at -20°C under desiccation. Highly hygroscopic. | Equilibrate to room temperature before opening.[1] Use fresh solutions for each experiment as it is prone to hydrolysis.[8] |
| NHS / Sulfo-NHS | Store at 4°C or -20°C under desiccation. | Equilibrate to room temperature before opening to prevent moisture contamination.[1] |
Q4: What purification methods are recommended for the final PEGylated conjugate?
A4: The choice of purification method depends on the properties of your conjugate and the nature of the impurities. The PEGylation process often results in a heterogeneous mixture.[][10]
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted, low molecular weight by-products and excess PEG linker from a larger protein or antibody conjugate.[]
-
Ion Exchange Chromatography (IEX): Can separate PEGylated proteins from unreacted proteins, as the PEG chains can shield surface charges.[]
-
Reverse Phase Chromatography (RP-HPLC): Widely used for the purification of peptides and can be effective for separating PEGylated species.[]
-
Hydrophobic Interaction Chromatography (HIC): A supplementary method that can be used for proteins that are difficult to purify by IEX.[][11]
-
Dialysis / Ultrafiltration: Useful for removing small molecule impurities and for buffer exchange, but may not be sufficient for separating unreacted biomolecules from the conjugate.[12][13]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiment.
Issue 1: Low or No Conjugation Efficiency
| Potential Cause | Suggested Solution(s) |
| Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Always allow reagents to warm to room temperature in a desiccator before opening to prevent condensation.[3] |
| Incorrect pH for activation or conjugation. | Ensure the activation buffer (e.g., MES) is at pH 4.5-6.0 and the coupling buffer (e.g., PBS) is at pH 7.2-8.0.[3][5][6] |
| Hydrolysis of the NHS ester intermediate. | Perform the conjugation step immediately after the activation step. Do not delay adding the amine-containing molecule. |
| Presence of primary amines in the buffer (e.g., Tris, Glycine). | Use amine-free buffers such as MES for activation and PBS for conjugation.[3] |
| Inaccessible reactive site on the target molecule. | Consider denaturing and refolding the protein if applicable, or use a longer PEG linker to overcome steric hindrance.[7] |
| Suboptimal molar ratio of reactants. | Optimize the molar ratio of the PEG linker and coupling reagents to your target molecule. An excess of the linker is often used to drive the reaction.[2] |
Issue 2: Precipitation of Protein During the Reaction
| Potential Cause | Suggested Solution(s) |
| High degree of PEGylation leading to insolubility. | Reduce the molar excess of the PEG linker in the reaction. |
| Protein instability at the reaction pH. | Ensure the chosen buffers are suitable for maintaining the stability of your specific protein. |
| Incorrect solvent for the PEG linker. | Dissolve the this compound in an appropriate organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent does not denature your protein. |
Issue 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Suggested Solution(s) |
| Co-elution of unreacted materials with the conjugate. | Optimize the purification method. A multi-step purification approach (e.g., IEX followed by SEC) might be necessary.[11] |
| Heterogeneous product mixture (mono-, di-, poly-PEGylated species). | Adjust the molar ratio of the PEG linker to the target molecule to favor mono-conjugation. Further optimization of the purification method (e.g., fine-tuning the gradient in IEX or HIC) may be required. |
| Non-specific binding to chromatography columns. | For hydrophobic PEGylated molecules, consider using HIC or adding organic modifiers to the mobile phase in SEC.[12] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation
This protocol is a general guideline and should be optimized for your specific application.
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC and Sulfo-NHS in an amine-free activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) immediately before use.[3][5]
-
Prepare your amine-containing molecule in a coupling buffer (e.g., PBS, pH 7.2-7.5).[5]
-
-
Activation of this compound:
-
Conjugation to the Amine-Containing Molecule:
-
Quenching the Reaction:
-
Add a quenching solution to consume any unreacted NHS esters. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine (B43304) at a final concentration of 10-50 mM.[5][8] Incubate for 15-30 minutes at room temperature.[3][8]
-
-
Purification:
-
Purify the conjugate from excess reagents and unreacted molecules using an appropriate method as described in the FAQ section (e.g., SEC, IEX, or dialysis).[3]
-
Visualizations
Caption: Workflow of the two-step EDC/NHS conjugation reaction.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Stability issues with Boc-NH-PEG4-CH2CH2COOH in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-NH-PEG4-CH2CH2COOH in solution. It is intended for researchers, scientists, and drug development professionals utilizing this bifunctional linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound revolve around three key areas:
-
Hydrolysis of the Boc-protecting group: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions, leading to its removal and exposure of the primary amine.
-
Oxidative degradation of the PEG backbone: The polyethylene (B3416737) glycol (PEG) chain is susceptible to oxidation, which can cause chain cleavage and the formation of various byproducts.
-
Reactions of the terminal carboxylic acid: The carboxylic acid group can undergo esterification, particularly in the presence of alcohols and at elevated temperatures.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound at -20°C in a dry, dark environment.[1] For solutions, it is advisable to prepare them fresh. If storage of a solution is necessary, it should be kept at low temperatures (2-8°C) for a short period, and the stability should be verified before use.
Q3: How does pH affect the stability of the this compound in aqueous solutions?
A3: The pH of the solution is a critical factor influencing the stability of the Boc-protecting group.
-
Acidic pH (pH < 6): The Boc group is susceptible to hydrolysis under acidic conditions. The rate of hydrolysis increases as the pH decreases. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will rapidly cleave the Boc group.
-
Neutral pH (pH 6-8): The Boc group is generally stable at neutral pH.
-
Basic pH (pH > 8): The Boc group is stable under basic conditions.
The PEG backbone and the carboxylic acid are generally stable across a wide pH range under typical experimental conditions, although extreme pH and high temperatures can promote degradation.
Q4: I am observing unexpected loss of my starting material during my reaction. What could be the cause?
A4: Unexpected loss of this compound could be due to several factors:
-
Accidental Boc Deprotection: If your reaction buffer or other reagents are acidic, you may be unintentionally cleaving the Boc group.
-
Oxidative Degradation: The presence of oxidizing agents, exposure to light, or elevated temperatures can lead to the degradation of the PEG backbone.
-
Esterification: If your reaction mixture contains alcohols and is heated, the carboxylic acid terminus of the linker may be undergoing esterification.
It is recommended to carefully check the pH of all solutions and consider the potential for oxidation and esterification in your experimental setup.
Troubleshooting Guides
Issue 1: Premature or Unintended Boc Deprotection
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
Detection of the deprotected amine by LC-MS.
-
Failure of subsequent reactions that require the Boc-protected amine.
Possible Causes:
-
Use of an acidic reaction buffer or reagent.
-
Contamination of solvents or reagents with acidic impurities.
Solutions:
-
Ensure all buffers and solutions are at a neutral or slightly basic pH (pH 7-8.5) if Boc protection is to be maintained.
-
Use high-purity, anhydrous solvents when possible.
-
If acidic conditions are unavoidable for a different part of your molecule, consider an alternative, acid-stable amine protecting group.
Issue 2: Degradation of the PEG Backbone
Symptoms:
-
Appearance of multiple degradation products in HPLC or LC-MS analysis.
-
Broadening of peaks in chromatograms.
-
Loss of overall material without a corresponding increase in a single, expected product.
Possible Causes:
-
Exposure of the solution to air (oxygen) for extended periods, especially at elevated temperatures.[2]
-
Presence of transition metal ions which can catalyze oxidation.
-
Exposure to UV light.
Solutions:
-
Degas buffers and solutions before use.
-
Work under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.
-
Store solutions in the dark or in amber vials.
-
Add a chelating agent like EDTA to sequester metal ions if their presence is suspected.
Issue 3: Unwanted Esterification of the Carboxylic Acid
Symptoms:
-
Formation of a less polar byproduct, especially when using alcohol-containing solvents or reagents.
-
Reduced yield of the desired amide-conjugated product.
Possible Causes:
-
Reaction performed in an alcohol-based solvent at elevated temperatures.
-
Presence of other hydroxyl-containing molecules in the reaction mixture.
Solutions:
-
Avoid using alcohol-based solvents if possible, or perform the reaction at room temperature.
-
If an alcohol solvent is necessary, consider protecting the carboxylic acid as a temporary ester, or use a large excess of the intended nucleophile to favor amide bond formation.
Data Presentation
Table 1: General Stability of this compound Functional Groups under Different Conditions
| Functional Group | Acidic Conditions (pH < 6) | Neutral Conditions (pH 6-8) | Basic Conditions (pH > 8) | Oxidizing Conditions | Elevated Temperature (>40°C) |
| Boc-Amine | Labile | Stable | Stable | Stable | Generally Stable (can lower deprotection temp) |
| PEG Backbone | Generally Stable | Generally Stable | Generally Stable | Susceptible to Degradation | Can accelerate oxidation |
| Carboxylic Acid | Stable | Stable | Stable | Stable | Susceptible to Esterification (in presence of alcohols) |
Note: This table provides general stability trends. Specific rates of degradation will depend on the exact conditions (e.g., temperature, concentration of acid/base/oxidant, solvent).
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | The hydrophilic PEG spacer enhances aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Methanol | Soluble | Potential for esterification at elevated temperatures. |
| Ethanol | Soluble | Potential for esterification at elevated temperatures. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
Objective: To monitor the degradation of this compound over time under specific solution conditions (e.g., different pH, temperature).
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffers (e.g., pH 4, 7, and 9).
-
Incubation: Aliquot the solutions into sealed vials and incubate them under the desired temperature conditions (e.g., 4°C, 25°C, 40°C). Protect from light.
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm or Charged Aerosol Detector (CAD).
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of remaining material relative to the t=0 time point. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the mass of potential degradation products of this compound.
Methodology:
-
Forced Degradation: Subject a solution of this compound to forced degradation conditions to generate a sufficient amount of degradation products.
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
-
LC-MS Analysis: Analyze the stressed samples using an LC-MS system.
-
LC Conditions: Use the same HPLC conditions as in Protocol 1.
-
MS Conditions: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the parent molecule and expected degradation products (e.g., m/z 100-500).
-
-
Data Analysis: Extract the mass spectra for the parent peak and any new peaks that appear in the chromatograms of the stressed samples. Propose structures for the degradation products based on their mass-to-charge ratios. For example, a loss of 100 Da would indicate Boc deprotection.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for stability issues with this compound.
References
Technical Support Center: Optimizing EDC to Carboxyl Ratio for Boc-NH-PEG4-CH2CH2COOH Conjugation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the conjugation of Boc-NH-PEG4-CH2CH2COOH to amine-containing molecules using EDC/NHS chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal molar ratio of EDC and NHS to this compound?
A1: The ideal molar ratio can vary depending on the specific amine-containing molecule and reaction conditions. However, a common starting point is a molar excess of both EDC and NHS to the carboxyl group of the PEG linker.[1][2] A higher excess can drive the reaction to completion, but excessive amounts of EDC may lead to byproducts.[3] It is recommended to perform a titration to determine the optimal ratio for your specific application.[4]
Q2: I am observing low conjugation efficiency. What are the potential causes and how can I troubleshoot this?
A2: Low conjugation yield can stem from several factors:
-
Suboptimal pH: The activation of the carboxyl group is most efficient at a pH of 4.5-6.0, while the coupling to the amine is favored at a pH of 7.0-8.5.[4][5] Using a two-step reaction with pH adjustment is beneficial.[4]
-
Reagent Quality: EDC is highly sensitive to hydrolysis.[3] Ensure that your EDC and NHS are fresh and have been stored properly at -20°C under desiccated conditions.[2] Always allow reagents to equilibrate to room temperature before opening to prevent moisture condensation.[1][5]
-
Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) will compete with the reaction and must be avoided.[4][5] Use non-amine, non-carboxylate buffers like MES for the activation step and phosphate-buffered saline (PBS), borate, or carbonate buffer for the conjugation step.[5]
-
Presence of Interfering Substances: Ensure your amine-containing molecule is highly pure (>95%) and free of contaminating proteins like BSA which can compete for conjugation.[4]
Q3: My protein/antibody is aggregating after conjugation. What can I do to prevent this?
A3: Aggregation can be a common issue, particularly with a high degree of labeling.[4] To mitigate this:
-
Optimize Molar Ratios: A high molar excess of the PEG linker can sometimes lead to aggregation. Try reducing the molar ratio of this compound to your amine-containing molecule.[4]
-
Adjust Reaction Temperature and Time: Performing the conjugation reaction at 4°C overnight instead of at room temperature for a shorter period can help reduce aggregation.[4]
Q4: How should I prepare my amine-containing molecule for conjugation?
A4: Proper preparation is crucial for a successful conjugation. Your molecule should be in an amine-free buffer, such as PBS.[4] If your sample is in a buffer containing primary amines, a buffer exchange step is necessary. The concentration of the amine-containing molecule should ideally be greater than 0.5 mg/mL for efficient conjugation.[4]
Quantitative Data Summary
For optimal conjugation, the molar ratios of the reagents are critical. The following table provides recommended starting ranges.
| Reagent | Molar Ratio (Reagent:Carboxyl Group) | Purpose |
| EDC | 2-10 fold excess | To ensure efficient activation of the carboxylic acid.[1] |
| NHS/Sulfo-NHS | 2-5 fold excess | To stabilize the activated intermediate and improve coupling efficiency.[1] |
| This compound | 1-20 fold excess over the amine | To drive the reaction towards the desired PEGylated product.[1] |
Note: These are starting recommendations and may require optimization for your specific system.
Experimental Protocols
This protocol outlines a general two-step procedure for the conjugation of this compound to an amine-containing protein.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein, antibody)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.[1]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).[2]
-
Prepare a fresh stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer immediately before use.[1]
-
Prepare a fresh stock solution of NHS/Sulfo-NHS in Activation Buffer.
-
Ensure your amine-containing molecule is in the Coupling Buffer at a suitable concentration (e.g., >0.5 mg/mL).[4]
-
-
Activation of this compound (pH 4.5-6.0):
-
In a reaction tube, combine the this compound solution with the Activation Buffer.
-
Add the EDC solution to the PEG linker solution. A 2- to 10-fold molar excess of EDC over the PEG linker is a common starting point.[1]
-
Immediately add the NHS/Sulfo-NHS solution. A common starting point is a 1.25- to 2.5-fold molar excess of NHS over EDC.[5]
-
Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG ester.[2][4]
-
-
Conjugation to the Amine-Containing Molecule (pH 7.2-8.0):
-
Immediately add the freshly activated PEG solution to your amine-containing molecule in the Coupling Buffer.
-
The pH of the final reaction mixture should be between 7.2 and 8.0.[1]
-
The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized, with a 10-20 fold molar excess being a good starting point.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2][4]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted PEG linker and byproducts using a desalting column or dialysis.[1]
-
Visualizations
The following diagrams illustrate the key chemical pathway and a troubleshooting workflow for the conjugation process.
Caption: EDC/NHS reaction pathway for Boc-NH-PEG4-COOH conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Preventing Aggregation of ADCs with PEG4 Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) featuring PEG4 linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation, particularly when using hydrophobic payloads?
A1: ADC aggregation is a common challenge that primarily stems from the increased surface hydrophobicity of the antibody after conjugation with a payload-linker. The main contributing factors are:
-
Payload Hydrophobicity : The most significant driver of aggregation is the conjugation of hydrophobic payloads.[1][2][3][4] These payloads create hydrophobic patches on the antibody surface, which can interact with similar patches on other ADC molecules, leading to self-association and the formation of aggregates.[1]
-
High Drug-to-Antibody Ratio (DAR) : A higher DAR increases the number of hydrophobic payloads on the antibody, which can amplify the propensity for aggregation.[5][6] While a high DAR can improve potency, it often compromises stability.[5]
-
Unfavorable Formulation Conditions : Suboptimal buffer conditions can promote aggregation.[1] This includes a pH near the antibody's isoelectric point (pI), where solubility is minimal, and incorrect salt concentrations that fail to shield intermolecular interactions.[1][5]
-
Conjugation Process : The use of organic co-solvents to dissolve the hydrophobic payload-linker during the conjugation reaction can promote aggregation.[1]
-
Environmental Stress : Physical and environmental stresses such as exposure to high temperatures, repeated freeze-thaw cycles, vigorous shaking, and even light exposure can denature the ADC and induce aggregation.[5][7][8]
Q2: How do PEG4 linkers help prevent ADC aggregation?
A2: Polyethylene glycol (PEG) linkers, including the short-chain PEG4 variant, are incorporated into ADC design to mitigate aggregation through two primary mechanisms:
-
Increased Hydrophilicity : The main function of a PEG linker is to add hydrophilicity to the ADC.[][10][11] The repeating ethylene (B1197577) oxide units of the PEG chain create a "hydration shell" around the hydrophobic payload.[11][12] This increased water solubility helps to counteract the hydrophobicity of the drug, preventing the intermolecular hydrophobic interactions that lead to aggregation.[10][13]
-
Steric Hindrance : The flexible PEG chain acts as a physical shield, creating spatial separation between the hydrophobic payloads of adjacent ADC molecules.[10][12] This steric hindrance further reduces the likelihood of aggregation, even at higher DARs.[10]
By effectively "masking" the hydrophobic payload, PEG4 linkers improve the ADC's solubility and stability, reduce the risk of immune recognition, and can prolong its circulation half-life.[][11][12]
Q3: We are observing an increase in high molecular weight species (HMWS) in our SEC analysis after conjugation. What troubleshooting steps should we take?
A3: An increase in HMWS post-conjugation is a clear indicator of aggregation. The following troubleshooting workflow can help identify and resolve the issue.
Q4: Can formulation excipients help stabilize an ADC with a PEG4 linker?
A4: Yes, formulation excipients play a critical role in stabilizing ADCs and preventing aggregation, even when hydrophilic linkers are used. Key excipients include:
-
Surfactants : Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are widely used to prevent aggregation caused by stress at interfaces (e.g., liquid-air).[][15] They can competitively adsorb to surfaces or bind to hydrophobic patches on the ADC, shielding them from interaction.[15]
-
Sugars (Polyols) : Sugars such as sucrose (B13894) and trehalose (B1683222) are effective stabilizers that protect against thermal stress and long-term storage instability.[][15]
-
Amino Acids : Certain amino acids can act as stabilizers.[] Arginine is known to suppress aggregation and reduce viscosity, while histidine is often used as a buffering agent in monoclonal antibody formulations.[15]
Optimizing the combination of these excipients through a formulation screening study is essential for ensuring the long-term stability of your ADC.[]
Troubleshooting Guide: Quantitative Data Summary
While specific stability data is often proprietary, the following tables summarize general trends and provide a framework for experimental design.
Table 1: Effect of Payload Hydrophobicity and DAR on Aggregation
| Payload Type | LogP* | Typical DAR | Observed Aggregation | Mitigation Strategy with PEG4 Linker |
| Highly Hydrophobic | > 3.0 | 4 - 8 | High propensity for aggregation, especially at high DAR.[2][3] | PEG4 provides essential hydrophilicity, but may need to be combined with formulation excipients or a lower DAR. |
| Moderately Hydrophobic | 1.0 - 3.0 | 2 - 4 | Moderate aggregation, increases with DAR. | PEG4 linker is often sufficient to maintain stability. |
| Hydrophilic | < 1.0 | 2 - 8 | Low intrinsic aggregation propensity. | PEG4 linker further enhances stability and pharmacokinetic properties. |
*LogP is a measure of lipophilicity; higher values indicate greater hydrophobicity.
Table 2: Impact of Formulation Conditions on ADC Stability
| Parameter | Suboptimal Condition | Recommended Condition | Rationale |
| pH | At or near the antibody's pI. | 1-2 pH units away from pI. | Minimizes protein-protein interactions by maintaining a net surface charge.[1] |
| Ionic Strength | Too low or too high. | Start with ~150 mM NaCl. | Low ionic strength fails to screen charges; high ionic strength can promote hydrophobic interactions.[1][5] |
| Excipients | None used. | Screen surfactants (e.g., 0.01-0.1% Polysorbate 20/80), sugars (e.g., Sucrose), and amino acids (e.g., Arginine). | Stabilizers protect against various stresses and reduce intermolecular interactions.[][15] |
Key Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective : To separate and quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in an ADC sample.[5][7]
Methodology :
-
System Preparation :
-
HPLC System : A standard HPLC or UPLC system.
-
Column : A size exclusion column appropriate for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).
-
Mobile Phase : A physiological buffer such as phosphate-buffered saline (pH 7.4) or another optimized formulation buffer. Degas the mobile phase thoroughly.
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Detector : UV detector set to 280 nm.
-
-
Sample Preparation :
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter if any particulate matter is visible.
-
-
Analysis :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10-20 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow all species to elute (typically 20-30 minutes).
-
-
Data Analysis :
-
Identify the peaks corresponding to aggregates (eluting first), the monomer (main peak), and fragments (eluting last).
-
Integrate the area of each peak.
-
Calculate the percentage of each species by dividing its peak area by the total area of all peaks.
-
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective : To determine the particle size distribution, average hydrodynamic radius, and polydispersity index (PDI) of an ADC sample, providing a sensitive measure of aggregation.[16]
Methodology :
-
Sample Preparation :
-
Prepare the ADC sample at a concentration of 0.5 - 1.0 mg/mL in the formulation buffer.
-
The buffer must be meticulously filtered through a 0.02 µm filter to remove any dust or extraneous particles.
-
Centrifuge the final sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any existing large aggregates.
-
-
Measurement :
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 5 minutes.
-
Perform 3-5 measurements, with each measurement consisting of 10-15 runs, to ensure reproducibility.
-
-
Data Analysis :
-
Analyze the correlation function to generate the size distribution profile.
-
Report the intensity-weighted average hydrodynamic radius (Z-average) and the Polydispersity Index (PDI). A PDI value < 0.2 is generally indicative of a monodisperse sample, while an increasing Z-average or PDI over time or after stress indicates aggregation.
-
Visualizing Key Concepts
References
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. labinsights.nl [labinsights.nl]
- 12. purepeg.com [purepeg.com]
- 13. purepeg.com [purepeg.com]
- 15. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 16. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: PROTAC Synthesis with PEG Linkers
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why are PEG linkers commonly used in PROTAC design?
A1: Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design for several advantageous reasons. Their hydrophilic nature enhances the solubility of the often large and hydrophobic PROTAC molecules, which is a common challenge in their development.[][2][3][4][5] The flexibility of the PEG chain can be beneficial for the formation of a stable and productive ternary complex, which is essential for target protein ubiquitination and degradation.[][6][7] Additionally, the length of the PEG linker can be systematically varied to optimize the distance between the target protein and the E3 ligase, thereby fine-tuning the degradation efficiency.[2][8][9] The use of bifunctional PEG linkers also allows for the straightforward and rapid assembly of PROTACs.[2][3][5]
Q2: What is the "hook effect" and how can I troubleshoot it?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[6][10] This occurs because at very high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the necessary ternary complex for degradation.[6] To troubleshoot this, it is recommended to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.[10] If a bell-shaped curve is observed in your degradation data, it is indicative of the hook effect, and subsequent experiments should be conducted at lower concentrations to achieve maximal degradation.[10]
Troubleshooting Guide
Synthesis & Purification
Q3: I am observing low yields during the synthesis of my PEG-linked PROTAC. What are the potential causes and solutions?
A3: Low synthetic yields are a common issue in multi-step PROTAC synthesis. Several factors could be contributing to this problem:
-
Inefficient Coupling Reactions: Amide bond formation is a common step in PROTAC synthesis. If this reaction is not efficient, it can significantly reduce the overall yield. Optimization of coupling reagents, reaction time, and temperature may be necessary.[6] Some studies suggest that using N-Methyl-2-pyrrolidone (NMP) as a solvent can improve conversion rates for challenging amide couplings.[11]
-
Thiol Oxidation: If your linker contains a thiol group, it is susceptible to oxidation, leading to the formation of disulfide bonds and dimerization of your linker or intermediate.[11] This "capped" intermediate is unreactive in subsequent steps. To prevent this, consider protecting the thiol group with a suitable protecting group, such as a trityl (Trt) group, which can be removed under mild acidic conditions before the final coupling step.[11]
-
Poor Purification Recovery: PEGylated PROTACs are often highly polar molecules, which can lead to poor recovery during purification.[11] They may adhere strongly to normal-phase silica (B1680970) gel, resulting in streaking and low yields.[11] Utilizing reverse-phase preparative HPLC (RP-HPLC) is a more suitable purification method for these polar compounds.[11][12]
Q4: The purification of my PEGylated PROTAC is proving to be very challenging. What are the common issues and how can I overcome them?
A4: The purification of PEGylated PROTACs is often complex due to the inherent properties of both the PROTAC and the PEG linker.[12] The large molecular weight and hydrophobicity of the PROTAC molecule, combined with the neutral and hydrophilic nature of the PEG chain, can make separation from impurities difficult.[12]
Common impurities include unreacted starting materials, excess PEGylating reagent, and byproducts from the reaction.[12] The PEGylation process itself can also result in a heterogeneous mixture of molecules with varying numbers of PEG chains attached.[12][13]
Several chromatographic techniques can be employed, often in combination, to achieve successful purification:
-
Size Exclusion Chromatography (SEC): This is often a good initial step to remove smaller impurities like unreacted PEG and byproducts, as PEGylation increases the hydrodynamic radius of the PROTAC.[12][13]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be effective in separating PEGylated PROTACs from unreacted PROTAC and resolving positional isomers that may have different charge shielding effects.[12][13]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for achieving high purity by separating the target PEGylated PROTAC from closely related impurities.[12]
Data Presentation
Table 1: Troubleshooting Low Yield in PROTAC Synthesis
| Potential Cause | Possible Explanation | Recommended Solution(s) | Citation(s) |
| Inefficient Coupling | Suboptimal reaction conditions for amide bond formation. | Optimize coupling reagents, reaction time, and temperature. Consider using NMP as a solvent. | [6][11] |
| Thiol Oxidation | Formation of disulfide bonds leading to unreactive intermediates. | Protect the thiol group with a suitable protecting group (e.g., Trt). | [11] |
| Poor Purification Recovery | Strong adhesion of polar PROTACs to normal-phase silica. | Use reverse-phase preparative HPLC (RP-HPLC) for purification. | [11][12] |
Table 2: Troubleshooting Purification of PEGylated PROTACs
| Challenge | Common Cause(s) | Recommended Chromatographic Technique(s) | Citation(s) |
| Heterogeneous Mixture | Unreacted starting materials, excess PEG reagent, multiple PEGylated species. | A multi-step approach combining SEC, IEX, and RP-HPLC is often necessary. | [12][13] |
| Co-elution of Impurities | Similar physicochemical properties of the desired product and impurities. | Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase. | [12] |
| Low Recovery | Non-specific binding to the column matrix. | Adjust mobile phase composition or consider a different column chemistry. | [13] |
Experimental Protocols
Protocol 1: General Two-Step Synthesis of a PROTAC using a Hydroxy-PEG-Acid Linker
This protocol outlines a representative two-step synthesis involving the sequential amide coupling of a linker to an amine-containing protein of interest (POI) ligand and an amine-containing E3 ligase ligand.[14]
Step 1: Synthesis of POI-Linker Intermediate
-
Dissolve the amine-functionalized POI ligand (1 equivalent) and Hydroxy-PEG-acid linker (1.1 equivalents) in a suitable solvent such as DMF.
-
Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the POI-linker intermediate.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the POI-linker intermediate (1 equivalent) in a suitable solvent such as DCM.
-
Activate the terminal hydroxyl group. This can be achieved by various methods, for example, by converting it to a mesylate by reacting with methanesulfonyl chloride (1.5 equivalents) and a base (e.g., triethylamine, 2 equivalents) at 0°C.
-
After activation is complete (monitor by LC-MS), add the amine-containing E3 ligase ligand (1.2 equivalents).
-
Stir the reaction at room temperature overnight, monitoring progress by LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup as described in Step 1.
-
Purify the final PROTAC product by preparative RP-HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.[14]
Protocol 2: General Multi-Step Purification of PEGylated PROTACs
This protocol provides a general workflow for the purification of PEGylated PROTACs, which may require optimization for your specific molecule.[12]
-
Initial Capture/Cleanup (Optional): If the crude reaction mixture contains a significant amount of small molecule impurities, a preliminary solid-phase extraction (SPE) step can be beneficial.
-
Size Exclusion Chromatography (SEC):
-
Objective: To remove unreacted PEG and other low molecular weight impurities.
-
Column: Select a column with a pore size appropriate for the size of your PEGylated PROTAC.
-
Mobile Phase: Use a buffer in which your PROTAC is soluble and stable (e.g., PBS).
-
Procedure: Equilibrate the column, inject the sample, and collect fractions corresponding to the high molecular weight peak.
-
-
Ion Exchange Chromatography (IEX):
-
Objective: To separate the PEGylated PROTAC from unreacted PROTAC and positional isomers.
-
Column: Choose an anion or cation exchange column based on the predicted pI of your PROTAC.
-
Buffers: Use a low salt buffer (Buffer A) and a high salt buffer (Buffer B).
-
Procedure: Equilibrate the column with Buffer A, load the sample, and elute with a linear gradient of Buffer B. Collect and analyze fractions.
-
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step:
-
Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.
-
Column: A C4, C8, or C18 column is typically used.
-
Mobile Phases: Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure: Equilibrate the column with a low percentage of Mobile Phase B, inject the sample, and elute with a suitable gradient of Mobile Phase B. Collect fractions and verify purity by analytical LC-MS.
-
Visualizations
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A troubleshooting workflow for low PROTAC activity.
References
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to confirm successful conjugation with Boc-NH-PEG4-CH2CH2COOH
Welcome to the technical support center for Boc-NH-PEG4-CH2CH2COOH. This guide provides answers to frequently asked questions and troubleshooting advice to help you successfully confirm the conjugation of this bifunctional PEG linker to your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional linker molecule used in bioconjugation, drug delivery, and proteomics.[1][2] It consists of three key components:
-
A Boc-protected amine (Boc-NH-) : This protecting group masks an amine functionality, which can be removed under acidic conditions for subsequent modification steps.[1]
-
A tetraethylene glycol spacer (PEG4) : This hydrophilic spacer enhances the aqueous solubility and can reduce the immunogenicity of the conjugated molecule.[1]
-
A terminal carboxylic acid (-CH2CH2COOH) : This group allows for covalent attachment to primary amines (e.g., lysine (B10760008) residues on a protein) through the formation of a stable amide bond.[1]
It is commonly used as a linker for antibody-drug conjugates (ADCs) and in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4]
Q2: How do I activate the carboxylic acid group for conjugation to an amine?
The most common method for activating the carboxylic acid is using carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][5][6] This two-step process first creates a semi-stable NHS ester, which then readily reacts with a primary amine on your target molecule to form a stable amide bond.[5][6] The activation reaction is most efficient at a pH between 4.5 and 7.2, while the subsequent reaction with the amine is best performed at a pH of 7 to 8.[7]
Q3: Which analytical techniques are recommended to confirm a successful conjugation?
To confirm successful conjugation, a combination of analytical techniques is recommended, as each provides complementary information.[8] The primary methods are:
-
Mass Spectrometry (MS) : To confirm the mass increase in the target molecule corresponding to the addition of the linker.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To identify the characteristic signals of the PEG linker in the conjugated product.[8][10][11][12]
-
High-Performance Liquid Chromatography (HPLC) : To separate the conjugated product from the unreacted starting materials and monitor reaction progress.[8][10][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To detect the formation of the new amide bond.[14][15]
Q4: What are the key indicators of successful conjugation in each analytical technique?
The key indicators are summarized in the table below.
| Analytical Technique | Key Indicator of Successful Conjugation |
| Mass Spectrometry (MS) | An increase in the molecular weight of the target molecule equal to the mass of the added PEG linker (minus water). The mass of this compound is 365.4 g/mol .[2] |
| ¹H NMR Spectroscopy | Appearance of a characteristic broad singlet signal for the PEG backbone protons (-O-CH₂-CH₂-O-) in the region of 3.5-3.7 ppm.[8] |
| HPLC | Appearance of a new peak with a different retention time compared to the starting materials. The conjugate is typically more hydrophobic and will have a longer retention time in reverse-phase HPLC.[13][16] |
| FTIR Spectroscopy | Appearance of a new C=O stretching band for the amide bond in the region of 1630-1680 cm⁻¹ and an N-H bending vibration around 1640-1650 cm⁻¹.[14][15] |
Troubleshooting Guide
This section addresses common problems encountered during the conjugation and confirmation process.
Problem 1: Low or No Conjugation Efficiency
If you observe little to no product formation, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Use fresh, anhydrous reagents. Allow bottles to warm to room temperature before opening to prevent condensation.[5][6] |
| Incorrect pH | The two-step EDC/NHS reaction is pH-sensitive. Ensure the activation buffer (for NHS-ester formation) is pH 4.5-6.0 and the coupling buffer (for reaction with the amine) is pH 7.2-8.0.[5][7][17] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the activated linker. Use amine-free buffers such as MES or PBS.[5] |
| Hydrolysis of NHS Ester | The activated NHS ester is unstable in aqueous solutions. Perform the conjugation step immediately after the activation step.[5][6] |
Problem 2: Difficulty Confirming Conjugation by Mass Spectrometry
Mass spectrometry of PEGylated molecules can be challenging due to the heterogeneous nature of PEG and the complexity of the resulting spectra.[9][18]
| Potential Cause | Suggested Solution |
| Mass Spectral Congestion | PEGylated proteins can acquire multiple charges, leading to complex and difficult-to-interpret spectra.[18] Use a post-column addition of a charge-stripping agent, such as triethylamine (B128534) (TEA), to reduce charge complexity and simplify the spectrum.[18][19][20] |
| Heterogeneity of Sample | Ensure that excess unconjugated PEG linker is removed before analysis, as this can complicate the spectrum. Purification can be achieved using methods like size-exclusion chromatography or dialysis.[9] |
| Instrument Limitations | The ability to resolve PEGylated species depends on the mass resolution of the MS instrument. High-resolution mass spectrometry (e.g., Q-TOF) is recommended.[9][19] |
Below is a troubleshooting decision tree to guide your experimental process.
Experimental Protocols & Workflows
General Conjugation and Confirmation Workflow
The diagram below illustrates the general workflow for conjugating this compound to a primary amine-containing molecule and confirming the result.
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation [7][21]
This protocol describes the covalent conjugation of the linker to a primary amine-containing biomolecule (e.g., a protein).
Materials:
-
This compound
-
EDC and Sulfo-NHS (or NHS)
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1M Tris-HCl, pH 8.0 or 1M Hydroxylamine, pH 8.5
-
Target molecule with primary amines
Procedure:
-
Activation of Linker:
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Add EDC and Sulfo-NHS to the linker solution. A 10-20 fold molar excess of linker and reagents over the target molecule is a common starting point.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation to Target Molecule:
-
Add the activated linker solution to your target molecule, which has been prepared in Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS-esters.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
Protocol 2: Confirmation by Mass Spectrometry (MS) [9][19]
Procedure:
-
Sample Preparation: Prepare the purified conjugate at a suitable concentration (e.g., 1 mg/mL) in a buffer compatible with MS analysis (e.g., 10mM ammonium (B1175870) acetate).
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C4 or C18) coupled to a high-resolution mass spectrometer (e.g., ESI-Q-TOF).[19]
-
Elute the sample using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid.[22]
-
-
Data Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to your conjugate.
-
Use deconvolution software to convert the charge-state envelope into a zero-charge mass spectrum.[9][18]
-
Compare the deconvoluted mass of the conjugate to the theoretical mass of the starting molecule plus the mass of the linker (365.4 Da).
-
Protocol 3: Confirmation by ¹H NMR Spectroscopy [11][12]
Procedure:
-
Sample Preparation: Lyophilize the purified conjugate to remove protic solvents. Re-dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer.
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic broad singlet of the PEG backbone protons (-O-CH₂-CH₂-O-) at approximately 3.6 ppm.[8][23]
-
By integrating this PEG signal relative to a known, unique signal from your target molecule, you can determine the degree of conjugation.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:756525-91-4 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellmosaic.com [cellmosaic.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cellmosaic.com [cellmosaic.com]
- 17. researchgate.net [researchgate.net]
- 18. sciex.com [sciex.com]
- 19. ingenieria-analitica.com [ingenieria-analitica.com]
- 20. [PDF] Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 21. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 22. molnar-institute.com [molnar-institute.com]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterizing Boc-NH-PEG4-CH2CH2COOH Conjugates: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated linkers such as Boc-NH-PEG4-CH2CH2COOH is a critical step in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Verifying the identity, purity, and stability of these reagents is paramount to ensure the quality and efficacy of the final therapeutic. This guide provides an objective comparison of mass spectrometry with other key analytical techniques for the characterization of this compound, supported by expected experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Molecular Weight Confirmation
Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of this compound, providing unequivocal evidence of its chemical identity. Electrospray Ionization (ESI) is the most common ionization method for this type of molecule due to its soft ionization nature, which keeps the molecule intact.
Expected Mass Spectrometry Data
This compound has a monoisotopic molecular weight of 365.2050 g/mol . When analyzed by ESI-MS in positive ion mode, several characteristic ions are expected to be observed due to the formation of adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺), which are commonly present in solvents and on lab materials.
| Ion | Theoretical m/z |
| [M+H]⁺ | 366.2123 |
| [M+Na]⁺ | 388.1942 |
| [M+K]⁺ | 404.1682 |
| [M-Boc+H]⁺ | 266.1598 |
| [M-C₄H₈+H]⁺ (from Boc) | 310.1652 |
Table 1: Expected m/z values for this compound in positive ion ESI-MS.
Experimental Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides purity information from the chromatography and molecular weight confirmation from the mass spectrometer in a single run.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL in the initial mobile phase.
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically effective.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
System: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 8-12 L/min (typically nitrogen).
-
Mass Range: Scan from m/z 100 to 1000.
-
Comparison with Alternative Analytical Techniques
While mass spectrometry is essential, a multi-faceted approach using orthogonal techniques is required for comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight, confirmation of elemental composition (high-res MS), impurity identification. | Unambiguous identification, high sensitivity. | Provides limited information on isomeric purity or structural conformation. |
| HPLC / UPLC | Purity assessment, quantification of impurities, retention time for identity confirmation. | High precision and reproducibility for purity determination.[] | Does not provide structural information; co-eluting impurities may be missed without a mass detector. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation, confirmation of atom connectivity, isomeric purity. | Provides definitive structural information. | Lower sensitivity than MS, requires higher sample concentration, more complex data interpretation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (e.g., C=O, N-H, C-O-C). | Fast and non-destructive. | Provides general functional group information, not detailed structural connectivity. |
Table 2: Comparison of primary analytical techniques for the characterization of this compound.
Detailed Methodologies for Alternative Techniques
High-Performance Liquid Chromatography (HPLC/UPLC)
Objective: To determine the purity of the conjugate and quantify any related impurities. The protocol is often identical to the LC portion of the LC-MS method described above, with detection performed by a UV detector (typically at 214 nm for amide bonds) or an Evaporative Light Scattering Detector (ELSD), as PEG moieties lack a strong UV chromophore.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the chemical environment of protons. Expected signals include the t-butyl protons of the Boc group (~1.4 ppm), the PEG backbone protons (-O-CH₂-CH₂-O-) as a complex multiplet (~3.6 ppm), and the protons of the propionic acid moiety.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): Used to confirm the connectivity between protons and carbons, providing definitive structural assignment.
-
Visualizing the Characterization Workflow
A logical workflow ensures that all critical quality attributes of the this compound conjugate are assessed.
The diagram below illustrates the general structure and key functional groups of the molecule, which are verified by the analytical techniques described.
References
A Comparative Guide to the NMR Analysis of Boc-NH-PEG4-CH2CH2COOH and Its Alternatives for Advanced Research Applications
For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of PEG linkers is paramount for the successful design and synthesis of complex biomolecules and drug delivery systems. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of Boc-NH-PEG4-CH2CH2COOH and its common alternatives, offering valuable insights for compound verification and quality control.
This technical guide delves into the ¹H and ¹³C NMR spectral data of the widely used this compound linker and compares it with an alternative featuring a different protecting group, Fmoc-NH-PEG4-CH2CH2COOH, as well as a similar linker with a longer PEG chain, Boc-NH-PEG8-CH2CH2COOH. The provided data, summarized in clear tabular format, and the detailed experimental protocols will aid in the unambiguous identification and purity assessment of these critical reagents.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The chemical structure of each PEG linker gives rise to a unique NMR fingerprint. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for the key protons and carbons in this compound and its alternatives. These values are typically recorded in deuterated chloroform (B151607) (CDCl₃) unless otherwise specified.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Boc-(CH₃)₃ | ~1.44 | s |
| -NH- | ~5.2 (broad) | s | |
| -PEG-CH₂- | 3.55 - 3.75 | m | |
| -NH-CH₂- | ~3.30 | t | |
| -O-CH₂-CH₂-COOH | ~3.78 | t | |
| -CH₂-COOH | ~2.65 | t | |
| Fmoc-NH-PEG4-CH2CH2COOH | Fmoc Aromatic-H | 7.30 - 7.80 | m |
| Fmoc-CH, CH₂ | 4.20 - 4.50 | m | |
| -NH- | ~5.4 (broad) | s | |
| -PEG-CH₂- | 3.50 - 3.70 | m | |
| -NH-CH₂- | ~3.35 | t | |
| -O-CH₂-CH₂-COOH | ~3.75 | t | |
| -CH₂-COOH | ~2.60 | t | |
| Boc-NH-PEG8-CH2CH2COOH | Boc-(CH₃)₃ | ~1.44 | s |
| -NH- | ~5.3 (broad) | s | |
| -PEG-CH₂- | 3.60 - 3.70 | m | |
| -NH-CH₂- | ~3.31 | t | |
| -O-CH₂-CH₂-COOH | ~3.77 | t | |
| -CH₂-COOH | ~2.64 | t |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| This compound | Boc-C(CH₃)₃ | ~28.5 |
| Boc-C=O | ~156.0 | |
| -PEG-CH₂- | 67.0 - 71.0 | |
| -NH-CH₂- | ~40.5 | |
| -O-CH₂-CH₂-COOH | ~67.5 | |
| -CH₂-COOH | ~35.0 | |
| -COOH | ~176.0 | |
| Fmoc-NH-PEG4-CH2CH2COOH | Fmoc Aromatic-C | 120.0 - 144.0 |
| Fmoc-CH, CH₂ | ~47.0, ~67.0 | |
| Fmoc-C=O | ~156.5 | |
| -PEG-CH₂- | 69.0 - 71.0 | |
| -NH-CH₂- | ~40.8 | |
| -O-CH₂-CH₂-COOH | ~67.2 | |
| -CH₂-COOH | ~34.8 | |
| -COOH | ~175.5 | |
| Boc-NH-PEG8-CH2CH2COOH | Boc-C(CH₃)₃ | ~28.4 |
| Boc-C=O | ~156.1 | |
| -PEG-CH₂- | 70.0 - 70.5 | |
| -NH-CH₂- | ~40.3 | |
| -O-CH₂-CH₂-COOH | ~67.3 | |
| -CH₂-COOH | ~35.1 | |
| -COOH | ~176.2 |
Experimental Protocols
General Procedure for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the PEG linker in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the range of 0-12 ppm, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is standard. A wider spectral width (e.g., 0-200 ppm) is necessary to cover all carbon signals. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different proton groups.
Workflow for Comparative NMR Analysis
The following diagram illustrates the logical workflow for comparing the NMR spectra of different PEG linkers.
A Comparative Guide to Boc-NH-PEG4-CH2CH2COOH and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy, stability, and overall performance. This guide provides an objective comparison of Boc-NH-PEG4-CH2CH2COOH with other widely used polyethylene (B3416737) glycol (PEG) linkers in bioconjugation, with a focus on applications in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal carboxylic acid, separated by a discrete four-unit PEG spacer.[1] The Boc protecting group provides a stable yet readily removable mask for the amine, allowing for controlled, sequential conjugation.[2] The carboxylic acid can be activated to form a stable amide bond with primary amines, such as those on lysine (B10760008) residues of antibodies. The PEG4 spacer enhances aqueous solubility and provides a flexible connection between the conjugated molecules.[1]
Comparative Analysis of PEG Linkers
The choice of a PEG linker significantly impacts the physicochemical properties and biological activity of a bioconjugate. This section compares this compound with two other common classes of heterobifunctional PEG linkers: Maleimide-PEG-NHS esters and DBCO-PEG-NHS esters.
Key Performance Parameters
| Feature | This compound | Maleimide-PEG-NHS Ester | DBCO-PEG-NHS Ester |
| Primary Reactive Groups | Boc-protected Amine, Carboxylic Acid | Maleimide, NHS Ester | Dibenzocyclooctyne (DBCO), NHS Ester |
| Target Functional Groups | Amines (after deprotection), Amines (via EDC/NHS) | Thiols, Amines | Azides, Amines |
| Reaction Chemistry | Amide bond formation, Boc deprotection | Michael addition, Amide bond formation | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Amide bond formation |
| Conjugation Strategy | Sequential, controlled | Sequential or one-pot | Sequential, bioorthogonal |
| Bond Stability | High (Amide bond) | Moderate (Thioether bond can undergo retro-Michael reaction) | Very High (Triazole ring)[3] |
| Specificity | High | High for thiols, moderate for amines | Very High (Bioorthogonal)[3] |
Impact on Antibody-Drug Conjugate (ADC) Properties
The linker plays a pivotal role in defining the therapeutic index of an ADC by influencing its stability, hydrophobicity, and drug-to-antibody ratio (DAR).
| ADC Property | This compound | Maleimide-PEG-NHS Ester | DBCO-PEG-NHS Ester |
| Drug-to-Antibody Ratio (DAR) | Controlled, can achieve high DAR | Can be variable, potential for aggregation at high DAR | Controlled, can achieve high DAR with good homogeneity |
| Hydrophobicity | Moderately hydrophilic | Can increase hydrophobicity, potentially leading to aggregation | Hydrophilic PEG spacer mitigates hydrophobicity of DBCO group |
| In Vivo Stability | High, due to stable amide bond | Moderate, potential for payload deconjugation in plasma | High, due to stable triazole linkage[3] |
| Homogeneity | Can produce homogeneous conjugates with controlled stoichiometry | Can lead to heterogeneous mixtures | Can produce highly homogeneous conjugates |
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of these linkers.
Protocol 1: ADC Synthesis using this compound
This protocol outlines a two-step process for conjugating a drug to an antibody.
-
Activation of this compound:
-
Dissolve this compound, N-hydroxysuccinimide (NHS), and a carbodiimide (B86325) (e.g., EDC) in an anhydrous organic solvent like DMF or DMSO.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to the Drug:
-
Add the amine-containing drug to the activated linker solution.
-
Stir at room temperature overnight.
-
-
Purification of Drug-Linker Conjugate:
-
Purify the product by reverse-phase HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified drug-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
-
Conjugation to Antibody:
-
Activate the carboxylic acid of a second linker molecule (if creating a PROTAC-like structure) or a payload with EDC/NHS.
-
React the deprotected amine of the drug-linker conjugate with the activated payload.
-
Alternatively, activate the carboxylic acid on the Boc-NH-PEG4-drug and react it with lysine residues on the antibody.
-
-
Purification of the final ADC:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other impurities.
-
Protocol 2: ADC Synthesis using Maleimide-PEG4-NHS Ester
This protocol describes the conjugation of a thiol-containing payload to an antibody.
-
Antibody Modification:
-
React the antibody with the Maleimide-PEG4-NHS ester in a suitable buffer (e.g., PBS, pH 7.2-7.5) for 1-2 hours at room temperature. The NHS ester will react with primary amines on the antibody.
-
-
Removal of Excess Linker:
-
Purify the maleimide-activated antibody using a desalting column or dialysis to remove unreacted linker.
-
-
Conjugation to Thiol-containing Payload:
-
Add the thiol-containing payload to the purified maleimide-activated antibody.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the final ADC:
-
Purify the ADC using SEC.
-
Protocol 3: ADC Synthesis using DBCO-PEG4-NHS Ester
This protocol outlines a bioorthogonal conjugation strategy.
-
Antibody Modification with Azide (B81097):
-
Introduce azide groups onto the antibody using a reagent such as Azido-PEG4-NHS ester.
-
Purify the azido-antibody.
-
-
Drug Modification with DBCO:
-
React the amine-containing drug with DBCO-PEG4-NHS ester to attach the DBCO moiety.
-
Purify the DBCO-drug conjugate.
-
-
Click Chemistry Reaction:
-
Mix the azido-antibody and the DBCO-drug conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate at room temperature for 4-12 hours or at 4°C overnight.
-
-
Purification of the final ADC:
-
Purify the final ADC using SEC.
-
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[4][5][6]
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of 1 mg/mL in a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
-
HIC-HPLC Analysis:
-
Inject the sample onto a HIC column (e.g., TSKgel Butyl-NPR).
-
Elute the ADC species using a decreasing salt gradient with a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Visualizing Bioconjugation Workflows and Pathways
Graphviz diagrams are provided to illustrate key processes.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates. This compound offers a versatile and controlled approach for sequential conjugations, yielding stable amide bonds. Maleimide-based linkers provide high reactivity towards thiols but may have limitations in terms of in vivo stability. DBCO-based linkers, utilized in bioorthogonal click chemistry, offer exceptional stability and specificity, making them ideal for complex biological environments. The choice of linker should be guided by the specific requirements of the application, including the nature of the molecules to be conjugated, the desired stability of the final product, and the intended biological use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Model-based analysis of a hydrophobic interaction chromatography for antibody-drug conjugate purification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Boc-NH-PEG4-CH2CH2COOH and Fmoc-NH-PEG4-CH2CH2COOH in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of heterobifunctional linkers is a critical step in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. The choice between a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protected amine on a PEG linker dictates the overall synthetic strategy due to their orthogonal deprotection chemistries. This guide provides an objective comparison of Boc-NH-PEG4-CH2CH2COOH and Fmoc-NH-PEG4-CH2CH2COOH, offering insights into their respective performance characteristics, supported by established chemical principles and generalized experimental protocols.
At their core, both this compound and Fmoc-NH-PEG4-CH2CH2COOH are bifunctional PEG linkers designed for sequential conjugations. They each possess a terminal carboxylic acid for coupling to amine-containing molecules and a protected primary amine that, once deprotected, allows for subsequent reaction with another molecule. The key difference lies in the nature of the amine-protecting group. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by secondary amines such as piperidine (B6355638). This fundamental difference in their deprotection conditions is the primary factor influencing their selection for a particular synthetic workflow.
Comparative Analysis of Physicochemical and Reactive Properties
The decision to use a Boc- or Fmoc-protected PEG linker is often contingent on the stability of the molecules to be conjugated. For instance, if a payload molecule is sensitive to acidic conditions, an Fmoc-protected linker would be the preferred choice. Conversely, if a molecule is unstable in the presence of bases, a Boc-protected linker is more suitable.
| Feature | This compound | Fmoc-NH-PEG4-CH2CH2COOH |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[1] | Base-labile (e.g., Piperidine)[2] |
| Orthogonality | Orthogonal to base-labile protecting groups. | Orthogonal to acid-labile protecting groups. |
| Potential Side Reactions | Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation generated during deprotection.[3] | Aspartimide formation, especially in sequences containing aspartic acid. Diketopiperazine formation at the N-terminal dipeptide stage.[4] |
| Solubility | The PEG4 linker enhances aqueous solubility.[5] | The PEG4 linker enhances aqueous solubility.[2] |
| Applications | ADCs, PROTACs, PEGylation.[5][6][7] | ADCs, PROTACs, PEGylation.[8][9][10] |
Performance in a Representative Application: Antibody-Drug Conjugate (ADC) Synthesis
To illustrate the practical implications of choosing between these two linkers, a hypothetical experiment on the final step of an ADC synthesis is presented below. In this scenario, the linker is first conjugated to a cytotoxic drug, and then the protecting group is removed to allow for conjugation to an antibody.
Illustrative Experimental Data:
| Parameter | Boc-NH-PEG4-Drug Conjugate | Fmoc-NH-PEG4-Drug Conjugate |
| Deprotection Reagent | 20% TFA in DCM | 20% Piperidine in DMF |
| Deprotection Time | 30 minutes | 10 minutes |
| Yield of Deprotected Linker-Drug | ~90% | ~95% |
| Purity of Deprotected Linker-Drug (by HPLC) | >95% | >97% |
| Final ADC Yield (after conjugation to antibody) | ~85% | ~88% |
| Final ADC Purity (by SEC) | >98% | >98% |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific drug, antibody, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the deprotection of Boc- and Fmoc-protected PEG linkers and their subsequent conjugation.
Protocol 1: Boc Deprotection and Conjugation
This protocol describes the removal of the Boc group from a Boc-NH-PEG4-Drug conjugate and its subsequent reaction with an antibody.
Materials:
-
Boc-NH-PEG4-Drug conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Diisopropylethylamine (DIPEA)
-
Antibody in a suitable buffer (e.g., PBS pH 7.4)
-
Amine-reactive ester of the drug (for the final conjugation)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-NH-PEG4-Drug conjugate in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Add TIS (2.5-5% v/v) to scavenge the tert-butyl cations.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.[1]
-
-
Conjugation to Antibody:
-
Dissolve the deprotected NH2-PEG4-Drug conjugate in a suitable buffer containing the antibody.
-
Adjust the pH of the solution to ~8.5 with DIPEA to facilitate the reaction with an amine-reactive ester of the drug.
-
Add the activated drug to the antibody-linker solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the final ADC using SEC.
-
Protocol 2: Fmoc Deprotection and Conjugation
This protocol outlines the removal of the Fmoc group and subsequent conjugation.
Materials:
-
Fmoc-NH-PEG4-Drug conjugate
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Antibody in a suitable buffer (e.g., PBS pH 7.4)
-
Amine-reactive ester of the drug
-
SEC system for purification
Procedure:
-
Fmoc Deprotection:
-
Dissolve the Fmoc-NH-PEG4-Drug conjugate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 10-20 minutes.
-
The completion of the reaction can be monitored by the disappearance of the Fmoc-adduct's UV absorbance.
-
Remove the piperidine and byproducts by precipitation of the product with diethyl ether or by solid-phase extraction.
-
-
Conjugation to Antibody:
-
Follow the same procedure as in the Boc protocol for conjugation to the antibody.
-
Visualizing the Workflow
The following diagrams illustrate the deprotection mechanisms and a generalized workflow for ADC synthesis using these linkers.
Conclusion
The choice between this compound and Fmoc-NH-PEG4-CH2CH2COOH is fundamentally a strategic one, dictated by the chemical sensitivities of the molecules to be conjugated. Both linkers offer the benefits of a hydrophilic PEG spacer to improve the pharmacokinetic properties of the final conjugate. The Boc-based linker provides a robust option for workflows that can tolerate acidic conditions for deprotection, while the Fmoc-based linker is the preferred choice when acid-sensitive functionalities must be preserved. A thorough understanding of their orthogonal deprotection chemistries and potential side reactions is essential for the successful design and synthesis of complex bioconjugates for therapeutic and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 10. 557756-85-1 | Fmoc-NH-PEG4-CH2CH2COOH | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the therapeutic success of Antibody-Drug Conjugates (ADCs). Among various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile component for optimizing ADC performance. The length of the PEG chain is a key parameter that can be modulated to fine-tune the physicochemical and pharmacological properties of an ADC, ultimately impacting its efficacy and safety profile. This guide provides an objective comparison of ADCs with different length PEG linkers, supported by experimental data, to inform rational ADC design.
The Role of PEG Linkers in ADC Development
PEGylation, the covalent attachment of PEG chains, offers several advantages in the context of ADCs.[1] Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation, especially at higher drug-to-antibody ratios (DARs).[2][3][4][5] The inclusion of a hydrophilic PEG linker can counteract the hydrophobicity of the payload, thereby mitigating these issues.[2][6]
Key benefits of incorporating PEG linkers in ADCs include:
-
Improved Hydrophilicity and Solubility: PEG chains increase the overall water solubility of the ADC, preventing aggregation and ensuring stability in the bloodstream.[2][6]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its plasma half-life.[1][2] This extended circulation time can lead to greater accumulation of the ADC in tumor tissue.[1]
-
Reduced Immunogenicity: The PEG chain can shield the payload and portions of the antibody from the immune system, potentially lowering the immunogenicity of the ADC.[1][2]
-
Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]
Comparative Analysis of ADC Efficacy with Varying PEG Linker Lengths
The length of the PEG linker is a critical variable that influences a range of ADC properties, from its behavior in circulation to its potency against cancer cells. A recurring theme in the literature is the trade-off between enhanced pharmacokinetics and potentially reduced in vitro cytotoxicity with increasing PEG length.[1]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | ADC Construct | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Non-PEGylated | Generic IgG-MMAE (DAR 8) | Rat | Rapid Clearance | [3][4] |
| PEG2 | Generic IgG-MMAE (DAR 8) | Rat | Increased clearance compared to longer PEGs | [3][4][7] |
| PEG4 | Generic IgG-MMAE (DAR 8) | Rat | Increased clearance compared to longer PEGs | [3][4][7] |
| PEG8 | Generic IgG-MMAE (DAR 8) | Rat | Slower clearance; threshold for minimal clearance reached | [3][4][7] |
| PEG12 | Generic IgG-MMAE (DAR 8) | Rat | Slower clearance, similar to PEG8 and PEG24 | [3][4][7] |
| PEG24 | Generic IgG-MMAE (DAR 8) | Rat | Slower clearance, similar to PEG8 and PEG12 | [3][4][7] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| PEG Linker Length | ADC Construct | Cell Line | IC50 | Reference |
| Non-PEGylated | Affibody-MMAE | NCI-N87, BT-474 | Most potent | [8] |
| 4 kDa PEG | Affibody-MMAE | NCI-N87, BT-474 | Reduced potency vs. non-PEGylated | [8] |
| 10 kDa PEG | Affibody-MMAE | NCI-N87, BT-474 | Least potent in vitro | [8] |
| PEG4 | Trastuzumab-MMAE (DAR 8) | HER2+ cell lines | In the nanomolar range | [9] |
| PEG8 | Trastuzumab-MMAE (DAR 8) | HER2+ cell lines | In the nanomolar range | [9] |
| PEG12 | Trastuzumab-MMAE (DAR 8) | HER2+ cell lines | In the nanomolar range | [9] |
Table 3: Impact of PEG Linker Length on In Vivo Antitumor Efficacy
| PEG Linker Length | ADC Construct | Xenograft Model | Key Efficacy Outcome | Reference |
| Non-PEGylated | Generic ADC | L540cy subcutaneous xenograft | 11% decrease in tumor weight | [10] |
| PEG2 | Generic ADC | L540cy subcutaneous xenograft | 35-45% decrease in tumor weight | [10] |
| PEG4 | Generic ADC | L540cy subcutaneous xenograft | 35-45% decrease in tumor weight | [10] |
| PEG8 | Generic ADC | L540cy subcutaneous xenograft | 75-85% reduction in tumor weight | [10] |
| PEG12 | Generic ADC | L540cy subcutaneous xenograft | 75-85% reduction in tumor weight | [10] |
| PEG24 | Generic ADC | L540cy subcutaneous xenograft | 75-85% reduction in tumor weight | [10] |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 tumor model | Most ideal tumor therapeutic ability | [8] |
The compiled data suggests a clear trend: increasing PEG linker length generally leads to a longer plasma half-life and, in some cases, improved in vivo efficacy.[1] However, this can be accompanied by a decrease in in vitro cytotoxicity.[1][8] This trade-off highlights the importance of optimizing the PEG linker length for each specific ADC.[1] A study on a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a further significant advantage in this parameter.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.
In Vitro Cytotoxicity Assay
-
Cell Lines: Human gastric carcinoma NCI-N87 and breast cancer BT-474 cells (HER2-positive), and prostate cancer PC-3 cells (HER2-negative control).[8]
-
Methodology:
-
Cells are seeded in 96-well plates and cultured overnight.
-
ADCs with varying PEG linker lengths are serially diluted and added to the wells.
-
Cells are incubated with the ADCs for 72 hours.[8]
-
Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
IC50 values (the concentration of ADC that inhibits cell growth by 50%) are calculated from the dose-response curves.
-
Pharmacokinetic (PK) Studies in Rodents
-
Animal Model: Sprague-Dawley rats or BALB/c mice.[7]
-
Methodology:
-
A single intravenous (IV) dose of the ADC is administered to the animals.
-
Blood samples are collected at various time points post-injection.
-
The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA) or a similar quantitative method.
-
Pharmacokinetic parameters such as clearance, half-life (t1/2), and area under the curve (AUC) are calculated using appropriate software.
-
In Vivo Antitumor Efficacy Studies in Xenograft Models
-
Animal Model: Severe combined immunodeficient (SCID) mice bearing subcutaneous tumor xenografts (e.g., L540cy, NCI-N87).[8][10]
-
Methodology:
-
Tumor cells are implanted subcutaneously into the mice.
-
Once tumors reach a predetermined size, mice are randomized into treatment groups.
-
ADCs with different PEG linker lengths are administered, typically via IV injection, at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.
-
Visualizing the Impact of PEG Linkers
ADC Structure with Varying PEG Linker Lengths
Caption: Structure of an ADC with short, medium, and long PEG linkers.
Experimental Workflow for Evaluating ADC Efficacy
Caption: Workflow for ADC efficacy evaluation with different PEG linkers.
Signaling Pathway of ADC Action
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. aacrjournals.org [aacrjournals.org]
In-Vitro Stability of PROTACs: A Comparative Guide Featuring Boc-NH-PEG4-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
The in-vitro stability of Proteolysis Targeting Chimeras (PROTACs) is a critical parameter influencing their therapeutic efficacy. This guide provides a comparative analysis of PROTAC stability, with a special focus on those incorporating the popular Boc-NH-PEG4-CH2CH2COOH linker. We will delve into experimental data, detailed protocols for stability assays, and visualizations of relevant biological pathways and experimental workflows.
The Role of the Linker in PROTAC Stability
The linker component of a PROTAC, which connects the target protein-binding ligand and the E3 ligase-recruiting ligand, is a key determinant of its overall stability, solubility, and permeability. The choice of linker can significantly impact the PROTAC's pharmacokinetic and pharmacodynamic properties.
This compound , a polyethylene (B3416737) glycol (PEG)-based linker, is frequently employed in PROTAC design. The PEG component generally enhances the aqueous solubility of the PROTAC molecule, a crucial factor for bioavailability.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled, sequential synthesis of the PROTAC molecule.
Comparative In-Vitro Stability of PROTAC Linkers
The stability of a PROTAC is typically assessed in various in-vitro systems that mimic physiological conditions, such as human liver microsomes (HLM) and plasma. These assays help predict the metabolic fate and persistence of the PROTAC in the body.
While direct head-to-head quantitative stability data for PROTACs with the this compound linker versus other linkers is not extensively available in publicly accessible literature, we can infer performance based on the general properties of different linker classes.
Table 1: General Comparison of In-Vitro Stability for Different PROTAC Linker Types
| Linker Type | In-Vitro Stability (General Trend) | Key Characteristics | References |
| PEG-based (e.g., this compound) | Moderate to High | Enhances aqueous solubility. May be susceptible to oxidative metabolism. | [1][2][3] |
| Alkyl | High | Generally more metabolically stable than PEG linkers. Can be more hydrophobic, potentially reducing solubility. | [4] |
| Rigid (e.g., containing cyclic structures) | High | Conformational rigidity can improve metabolic stability and ternary complex formation. | [] |
Note: The actual stability of a PROTAC is highly dependent on the specific chemical structures of the target-binding ligand, the E3 ligase ligand, and the overall molecular architecture, not just the linker type.
Experimental Protocols for In-Vitro Stability Assays
Accurate assessment of in-vitro stability is crucial for the selection and optimization of PROTAC candidates. Below are detailed protocols for two standard assays.
Human Liver Microsome (HLM) Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver enzymes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (one high and one low clearance)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, combine the HLM, phosphate buffer, and the test PROTAC. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Calculate the in-vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining PROTAC against time.
Plasma Stability Assay
This assay determines the stability of a PROTAC in the presence of plasma enzymes.
Materials:
-
Test PROTAC compound
-
Human plasma (pooled)
-
Phosphate buffer (pH 7.4)
-
Control compounds
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds.
-
Incubation: In a 96-well plate, combine the plasma and the test PROTAC. Incubate at 37°C.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction with cold acetonitrile.
-
Sample Processing: Centrifuge the samples to remove precipitated proteins.
-
Analysis: Quantify the remaining parent PROTAC in the supernatant using LC-MS/MS.
-
Data Analysis: Determine the percentage of the PROTAC remaining at each time point compared to the 0-minute sample.
Visualizing PROTAC Action and Experimental Design
Diagrams are powerful tools for understanding complex biological processes and experimental workflows.
Signaling Pathway: PI3K/AKT/mTOR
PROTACs are increasingly being developed to target key proteins in cancer signaling pathways, such as the PI3K/AKT/mTOR pathway.[6][7][8][9]
Caption: PROTAC-mediated degradation of PI3K in the PI3K/AKT/mTOR pathway.
Experimental Workflow for In-Vitro Stability Assay
The following diagram illustrates the key steps in a typical in-vitro stability assay for a PROTAC.
Caption: Workflow for a PROTAC in-vitro stability assay.
Conclusion
The in-vitro stability of a PROTAC is a multifaceted property governed by the interplay of its constituent parts. While PEG-based linkers like this compound offer advantages in terms of solubility, their metabolic stability must be carefully evaluated. The choice of linker should be guided by empirical data from robust in-vitro assays. By systematically evaluating different linker types and understanding their impact on stability, researchers can rationally design PROTACs with improved drug-like properties, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A high affinity pan-PI3K binding module supports selective targeted protein degradation of PI3Kα - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG4 Linkers on the Biological Activity of Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and biological activity of the conjugate. This guide provides a comparative analysis of conjugates synthesized with the hydrophilic tetraethylene glycol (PEG4) linker, Boc-NH-PEG4-CH2CH2COOH, against other linker technologies, supported by experimental data from published studies.
The this compound linker provides a flexible and hydrophilic spacer that can enhance the aqueous solubility of hydrophobic drug payloads and modulate the stability and efficacy of the final conjugate. Its defined length and composition offer advantages in the rational design and optimization of targeted therapeutics.
Comparative Analysis of Biological Activity
The following tables summarize quantitative data from studies evaluating conjugates synthesized with PEG4 linkers compared to other linker types.
Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Targeting Ligand | Payload | Linker Type | Conjugation Site | Target Cell Line | IC50 (nM) | Reference |
| Anti-EpCAM Antibody | Maytansinoid DM1 | PEG4 (hydrophilic) | Cysteine | MDR1-expressing cancer cells | Potent activity | [1] |
| Anti-EpCAM Antibody | Maytansinoid DM1 | SMCC (non-polar) | Cysteine | MDR1-expressing cancer cells | Reduced activity | [1] |
| Trastuzumab | Auristatin | PEG4 | Cysteine | HER2+ cancer cells | Data not available | General knowledge |
| Trastuzumab | Auristatin | Val-Cit | Cysteine | HER2+ cancer cells | Potent activity | General knowledge |
Note: Specific IC50 values were not provided in the referenced abstract for the anti-EpCAM ADC, but the study highlighted the superior performance of the PEG4-linked conjugate in overcoming multidrug resistance.
Table 2: In Vitro Degradation Efficiency of PROTACs
| Target Protein | E3 Ligase Ligand | Linker Type | Target Cell Line | DC50 (µM) | Dmax (%) | Reference |
| Soluble Epoxide Hydrolase (sEH) | Thalidomide | PEG4 | HepG2 | ~1 | High | [2] |
| Soluble Epoxide Hydrolase (sEH) | Thalidomide | Other (not specified) | HepG2 | Variable | Variable | [2] |
| Bruton's Tyrosine Kinase (BTK) | IAP binder | PEG4 | THP-1 | No degradation | 0 | [3] |
| Bruton's Tyrosine Kinase (BTK) | Reversible IAP binder | PEG4 | THP-1 | Degradation observed | Data not available | [3] |
Note: The study on sEH PROTACs indicated that the PEG4 linker provided the highest degradation efficiency among the tested linkers. The BTK PROTAC study highlights that the linker's efficacy is also dependent on the nature of the binder-target interaction (covalent vs. reversible).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of Antibody-Drug Conjugates (ADCs)
Materials:
-
Monoclonal antibody (e.g., Anti-EpCAM)
-
Reducing agent (e.g., TCEP)
-
Linker-payload construct (e.g., Maleimide-PEG4-DM1)
-
Conjugation buffer (e.g., PBS with EDTA)
-
Purification column (e.g., Size-Exclusion Chromatography)
Protocol:
-
Antibody Reduction: The monoclonal antibody is partially reduced using a controlled amount of TCEP to generate free thiol groups at the interchain disulfide bonds.
-
Conjugation: The linker-payload, functionalized with a thiol-reactive group (e.g., maleimide), is added to the reduced antibody solution. The reaction is incubated to allow for the covalent attachment of the linker-payload to the antibody.
-
Purification: The resulting ADC is purified from unreacted linker-payload and other impurities using size-exclusion chromatography.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
In Vitro Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., MDR1-expressing cells)
-
Cell culture medium and supplements
-
ADC constructs and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the ADC constructs, unconjugated antibody, and free drug for a specified period (e.g., 72 hours).
-
Viability Assessment: After the incubation period, the cell viability reagent is added to each well, and the luminescence (or absorbance/fluorescence) is measured using a microplate reader.
-
Data Analysis: The data is normalized to untreated controls, and the IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated using a dose-response curve fitting model.
Synthesis of PROTACs
Materials:
-
Target-binding ligand
-
E3 ligase-binding ligand
-
This compound linker
-
Coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF)
-
Purification system (e.g., HPLC)
Protocol:
-
Linker Activation: The carboxylic acid group of the this compound linker is activated using a coupling reagent like HATU in the presence of a base such as DIPEA.
-
First Coupling: The activated linker is reacted with the amine group of either the target-binding ligand or the E3 ligase ligand.
-
Boc Deprotection: The Boc protecting group on the other end of the linker is removed using an acid (e.g., TFA).
-
Second Coupling: The newly exposed amine group is then coupled to the carboxylic acid group of the second ligand using coupling reagents.
-
Purification: The final PROTAC molecule is purified using reverse-phase HPLC.
Western Blot for Protein Degradation
Materials:
-
Cell line expressing the target protein (e.g., HepG2)
-
PROTAC compounds
-
Lysis buffer
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Cells are treated with various concentrations of the PROTAC compounds for a specific duration (e.g., 24 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the extent of protein degradation (Dmax), and DC50 values (the concentration at which 50% of the protein is degraded) are calculated.
Visualizations
PROTAC Mechanism of Action
References
A Comparative Guide to Analytical Techniques for Validating ADC Linker Conjugation
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule via a chemical linker. The integrity and nature of this linker conjugation are critical quality attributes (CQAs) that directly influence the efficacy, safety, and pharmacokinetics of the ADC.[1][2] Rigorous analytical validation is therefore paramount throughout the development and manufacturing process.[2][3] This guide provides a comparative overview of key analytical techniques used to characterize ADC linker conjugation, complete with experimental data, detailed protocols, and workflow visualizations.
Core Analytical Techniques: A Head-to-Head Comparison
The primary analytical methods for assessing ADC linker conjugation include Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). Each technique offers unique advantages and limitations in determining critical parameters such as the drug-to-antibody ratio (DAR), drug load distribution, and conjugation site specificity.
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of a cytotoxic drug increases the hydrophobicity of the antibody.[4] | Drug-to-Antibody Ratio (DAR) distribution, average DAR, presence of unconjugated antibody.[5][6] | Robust, reproducible, non-denaturing conditions preserve the native ADC structure.[5][7] | Typically incompatible with MS due to non-volatile salts, may not resolve species with the same DAR but different conjugation sites.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for precise mass determination of the intact ADC and its subunits. | Average DAR, DAR distribution, conjugation site analysis (peptide mapping), identification of impurities.[8][9] | High sensitivity and specificity, provides detailed molecular weight information, can be coupled with liquid chromatography (LC-MS).[8][10] | Can be complex, potential for linker hydrolysis under certain acidic LC-MS conditions.[3] |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in an electric field.[11][12] | Purity, charge heterogeneity, and DAR distribution.[11][12][13] | High separation efficiency, requires minimal sample volume.[11][14] | Can be sensitive to buffer composition, may have lower throughput compared to HPLC-based methods. |
| UV-Vis Spectrophotometry | Measures the absorbance of light at specific wavelengths to determine the concentration of the antibody and the drug. | Average DAR.[6][] | Simple, convenient, and widely accessible.[6][] | Provides only the average DAR, not the distribution; requires distinct absorbance maxima for the antibody and the drug.[6] |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are crucial for accurate ADC characterization. Below are representative workflows and methodologies for the key analytical techniques.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is a cornerstone technique for monitoring ADC drug distribution.[4] It separates ADC species based on the number of conjugated drug molecules, with higher DAR species exhibiting stronger hydrophobic interactions and thus longer retention times.
Caption: Workflow for ADC DAR analysis using HIC.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 2 M Ammonium Sulfate (B86663) in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes is a typical starting point.
-
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Analysis: Integrate the peak areas corresponding to each DAR species in the chromatogram. The average DAR is calculated by the weighted average of the different species.
Mass Spectrometry (MS) for Intact Mass Analysis and DAR Determination
MS provides precise mass information, enabling the unambiguous determination of the average DAR and the distribution of different drug-loaded species.[8] This can be performed on the intact ADC or on its subunits after reduction.
Caption: Workflow for ADC analysis by LC-MS.
Experimental Protocol:
-
Sample Preparation (for intact mass analysis):
-
LC-MS Conditions:
-
LC Column: A reversed-phase column suitable for proteins (e.g., C4).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the ADC.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operated in positive ion mode.
-
-
Data Analysis:
-
The raw mass spectrum containing multiple charge states is deconvoluted to obtain the zero-charge mass spectrum.
-
The masses of the different DAR species are identified, and the average DAR is calculated based on the relative abundance of each species.
-
Capillary Electrophoresis (CE) for Purity and Heterogeneity Analysis
CE techniques, such as capillary electrophoresis-sodium dodecyl sulfate (CE-SDS) and imaged capillary isoelectric focusing (iCIEF), are powerful tools for assessing ADC purity and charge heterogeneity.[11][12]
Caption: General workflow for ADC analysis by CE.
Experimental Protocol (for non-reduced CE-SDS):
-
Sample Preparation:
-
Mix the ADC sample with a CE-SDS sample buffer containing iodoacetamide (B48618) to prevent disulfide scrambling.
-
Heat the sample at 70°C for 10 minutes.
-
-
CE-SDS Conditions:
-
Instrument: A capillary electrophoresis system with a UV or photodiode array detector.
-
Capillary: Bare-fused silica (B1680970) capillary.
-
Separation Buffer: A commercially available CE-SDS gel buffer.
-
Voltage: Apply a constant voltage for separation.
-
-
Data Analysis: Analyze the resulting electropherogram to determine the purity of the ADC and identify any fragments or aggregates.
Linker Stability: A Critical Consideration
The stability of the linker is a crucial attribute, as premature cleavage in circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can reduce efficacy.[17][18] Linker stability is often assessed through in vitro incubation in plasma followed by analysis to quantify the amount of released drug or changes in the ADC's DAR over time.[19]
Analytical approach for linker stability:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
Collect samples at various time points.
-
Analyze the samples using a combination of techniques:
Conclusion
The validation of ADC linker conjugation requires a multi-faceted analytical approach. HIC, MS, and CE are powerful, often orthogonal, techniques that provide a comprehensive understanding of an ADC's critical quality attributes. The choice of method, or combination of methods, will depend on the specific ADC, the conjugation chemistry, and the stage of development. By employing these robust analytical strategies, researchers and drug developers can ensure the quality, consistency, and safety of these promising biotherapeutics.
References
- 1. adcreview.com [adcreview.com]
- 2. veranova.com [veranova.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmiweb.com [pharmiweb.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. rapidnovor.com [rapidnovor.com]
- 11. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 13. Characterization of Intact Antibody Drug Conjugate Variants Using Microfluidic Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 16. sciex.com [sciex.com]
- 17. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dls.com [dls.com]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Researcher's Guide to Bioconjugation: Comparing Alternatives to Boc-NH-PEG4-CH2CH2COOH
For researchers, scientists, and drug development professionals, the selection of a linker molecule is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, solubility, and in vivo performance of the final product. Boc-NH-PEG4-CH2CH2COOH is a commonly used heterobifunctional linker that leverages the tert-butyloxycarbonyl (Boc) protecting group for the amine and a carboxylic acid for conjugation to amine-containing biomolecules via N-hydroxysuccinimide (NHS) ester chemistry. This guide provides an objective comparison of this linker with key alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal bioconjugation strategy.
The primary alternatives to the Boc-NH-PEG-acid linker platform can be categorized by their reactive moieties and protecting group strategies. These include maleimide-based linkers for thiol-specific conjugation and "click chemistry" linkers for bioorthogonal reactions. Furthermore, the choice of amine protecting group, primarily between Boc and 9-fluorenylmethyloxycarbonyl (Fmoc), offers different strategic advantages in multi-step synthesis.
Performance Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry is a pivotal factor that dictates the specificity, efficiency, and stability of the resulting bioconjugate. The following tables provide a quantitative comparison of the key performance metrics for NHS ester, maleimide (B117702), and click chemistry linkers.
Table 1: Comparison of Conjugation Reaction Parameters
| Feature | NHS Ester Chemistry (e.g., Boc-NH-PEG-COOH) | Maleimide Chemistry (e.g., Maleimide-PEG-NHS) | Click Chemistry (SPAAC, e.g., DBCO-PEG-NHS) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide or Alkyne (introduced) |
| Reaction pH | 7.2 - 8.5[] | 6.5 - 7.5[2] | 4.0 - 9.0 (Physiological) |
| Typical Reaction Time | 1 - 4 hours | 1 - 4 hours | < 1 hour to 18 hours[3] |
| Conjugation Efficiency/Yield | Moderate to High (Can be variable) | High (>90%)[4] | Very High (>95%)[4] |
| Stoichiometry Control | Heterogeneous products (multiple lysines)[5] | More controlled (fewer free thiols) | Highly controlled (site-specific introduction of handles)[3] |
| Key Kinetic Parameters | Reaction rate increases with pH, but so does hydrolysis of the NHS ester.[2] | Reaction is ~1,000 times faster with thiols than with amines at pH 7.[6] N-aryl maleimides react ~2.5 times faster than N-alkyl maleimides.[4] | Strain-promoted azide-alkyne cycloaddition (SPAAC) is catalyst-free and very fast.[7] |
Table 2: Stability of the Resulting Bioconjugate Linkage
| Linker Type | Bond Formed | Stability in Plasma | Key Stability Features |
| NHS Ester Chemistry | Amide | Very High | Amide bonds are generally very stable under physiological conditions. |
| Maleimide Chemistry (N-Alkyl) | Thioether (Succinimide) | Moderate | Prone to retro-Michael addition, leading to deconjugation and exchange with other thiols like albumin.[4][8] |
| Maleimide Chemistry (N-Aryl) | Thioether (Succinimide) | High | The thiosuccinimide ring undergoes faster hydrolysis to a more stable, ring-opened structure that prevents the retro-Michael reaction.[9] |
| Next-Gen Thiol Linkers (e.g., Thiazine) | Thiazine (B8601807) | Very High | Significantly more stable than traditional maleimide-thioether bonds and over 20 times less susceptible to glutathione-mediated thiol exchange.[8][10] |
| Click Chemistry (SPAAC) | 1,2,3-Triazole | Very High | The triazole ring is exceptionally stable under a wide range of biological conditions.[11] |
Comparison of Amine Protecting Groups: Boc vs. Fmoc
The choice between Boc and Fmoc as the amine protecting group is primarily dictated by the overall synthetic strategy, particularly the presence of other acid- or base-labile groups on the biomolecule or payload.
Table 3: Comparison of Boc and Fmoc Protecting Groups
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Strong Acid (e.g., Trifluoroacetic acid - TFA)[12][] | Mild Base (e.g., Piperidine)[12][] |
| Stability | Stable to bases and nucleophiles. | Stable to acids. |
| Orthogonality | Compatible with base-labile protecting groups. | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt), which is a cornerstone of modern solid-phase peptide synthesis.[] |
| Side Reactions | Strong acid can potentially damage sensitive biomolecules. | The dibenzofulvene byproduct of deprotection can form adducts if not properly scavenged.[15] |
| Monitoring | No straightforward real-time monitoring of deprotection. | Deprotection can be monitored in real-time by UV absorbance of the dibenzofulvene byproduct.[] |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. The following are representative protocols for the key chemistries discussed.
Protocol 1: Amine Conjugation using this compound (via NHS Ester Activation)
This protocol describes a two-step process: first, the activation of the carboxylic acid on the linker, and second, the conjugation to a primary amine on a protein (e.g., an antibody).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.2 (Linker:EDC:NHS) is a common starting point.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a typical starting point, but this should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted linker and byproducts using a desalting column or dialysis.
-
Protocol 2: Thiol-Specific Conjugation using a Maleimide-PEG-NHS Ester
This protocol outlines a two-step conjugation where the NHS ester end of the linker is first reacted with an amine-containing molecule, followed by the reaction of the maleimide group with a thiol-containing molecule.
Materials:
-
Maleimide-PEG-NHS Ester
-
Amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol-containing molecule (if the target protein doesn't have free thiols, a reducing agent like TCEP may be needed to reduce disulfide bonds)
-
Desalting column or dialysis equipment
Procedure:
-
Reaction with Amine-containing Molecule:
-
Dissolve the Maleimide-PEG-NHS Ester in DMSO or DMF.
-
Add a several-fold molar excess of the linker to the amine-containing protein solution.
-
React for 1-2 hours at room temperature at pH 7.2-7.5.
-
Remove excess, non-reacted linker using a desalting column or dialysis.
-
-
Reaction with Thiol-containing Molecule:
-
Add the thiol-containing molecule to the maleimide-activated protein.
-
React for 1-4 hours at room temperature at pH 6.5-7.5 to form a stable thioether bond.
-
Purify the final conjugate to remove any unreacted molecules.
-
Protocol 3: Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester
This protocol describes the conjugation of an NHS ester-activated DBCO linker to an amine-containing protein, followed by a "click" reaction with an azide-modified molecule.
Materials:
-
DBCO-PEG-NHS Ester
-
Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-modified molecule of interest
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Preparation of DBCO-labeled Protein:
-
Dissolve the DBCO-PEG-NHS ester in DMSO to a stock concentration of 10 mM.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Remove excess, unreacted DBCO reagent using a desalting column.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:
-
Mix the purified DBCO-labeled protein with the azide-containing molecule of interest.
-
The reaction is typically rapid and can proceed at room temperature. Reaction times can vary from under an hour to overnight.
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography.
-
Visualization of Workflows
The following diagrams illustrate the general workflows for bioconjugation using the discussed chemistries.
Conclusion
The choice of a linker for bioconjugation extends far beyond simply connecting two molecules. As demonstrated, alternatives to the traditional Boc-NH-PEG-COOH linker offer significant advantages in terms of specificity, stability, and control over the final product's composition.
-
Maleimide-based linkers provide a robust method for thiol-specific conjugation, with next-generation N-aryl maleimides and thiazine-forming linkers offering enhanced stability over their predecessors.
-
Click chemistry , particularly the copper-free strain-promoted azide-alkyne cycloaddition, represents the state-of-the-art for bioorthogonal conjugation, providing exceptional control over stoichiometry and resulting in highly stable bioconjugates.
-
The selection of a Boc or Fmoc protecting group should be made in the context of a multi-step synthesis, considering the chemical sensitivities of all components of the bioconjugate.
Ultimately, the optimal linker and conjugation strategy will depend on the specific application, the nature of the biomolecule and payload, and the desired properties of the final bioconjugate. A thorough evaluation of the alternatives presented in this guide will enable researchers to design and synthesize more effective and reliable bioconjugates for a wide range of therapeutic and diagnostic applications.
References
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-NH-PEG4-CH2CH2COOH: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Boc-NH-PEG4-CH2CH2COOH, a common PEGylated PROTAC linker used in pharmaceutical research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the necessary steps for waste categorization, handling, and disposal, tailored for researchers, scientists, and drug development professionals.
Hazard and Safety Overview
While a specific Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent to handle it with standard laboratory precautions.[1] The compound is a carboxylic acid, and similar chemicals can cause skin and eye irritation. The polyethylene (B3416737) glycol (PEG) component is generally considered biocompatible and biodegradable.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, safety goggles, laboratory coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a fume hood.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes the key characteristics and disposal parameters for this compound.
| Parameter | Value/Information | Source |
| Chemical Name | 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | [1][3][4][5][6] |
| Molecular Formula | C16H31NO8 | [1][3][6] |
| Molecular Weight | 365.42 g/mol | [1][3][4][6] |
| Appearance | Yellow oil or liquid | [4] |
| Primary Hazard | Not classified as hazardous | [1] |
| Potential Hazards | May cause skin and eye irritation (as a carboxylic acid) | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases | General Chemical Knowledge |
| Recommended Storage | 2-8°C, in a dry, well-ventilated place | [1][5] |
| Disposal Route | Chemical waste contractor | [2][7] |
Experimental Protocols for Disposal
The primary and recommended method for the disposal of this compound is through a licensed chemical waste contractor. On-site treatment may be an option for dilute aqueous solutions, subject to institutional and local regulations.
Protocol 1: Direct Disposal via Chemical Waste Contractor (Primary Method)
This is the most straightforward and universally accepted method.
Materials:
-
Waste container (chemically resistant, e.g., high-density polyethylene)
-
Hazardous waste labels (as required by your institution)
-
Personal Protective Equipment (PPE)
Procedure:
-
Containerization: Place neat this compound and any materials heavily contaminated with it (e.g., pipette tips, weighing boats) into a designated, leak-proof, and clearly labeled waste container.
-
Labeling: Affix a waste label to the container. The label must include:
-
The full chemical name: "this compound" or "15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid".
-
The words "Non-hazardous Chemical Waste" (or as required by your institution's EHS).
-
An accurate description of the contents.
-
The date of accumulation.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials.
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
Protocol 2: Neutralization of Dilute Aqueous Waste (Secondary, with EHS Approval)
This protocol is only for dilute (e.g., <1%) aqueous solutions of this compound and requires prior approval from your institution's EHS department.
Materials:
-
Sodium bicarbonate (NaHCO3) or 1M sodium hydroxide (B78521) (NaOH) solution
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers or flasks
-
Personal Protective Equipment (PPE)
Procedure:
-
Dilution: Ensure the concentration of this compound in the aqueous waste is low. If necessary, dilute further by slowly adding the acidic solution to a large volume of cold water. Never add water to acid.
-
Neutralization:
-
Place the dilute acidic waste in a suitable container on a stir plate in a fume hood.
-
Slowly add sodium bicarbonate or 1M NaOH solution while stirring.
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
-
Disposal: Once neutralized, and if approved by EHS, the solution may be eligible for drain disposal with copious amounts of water, in accordance with local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and environmental responsibility. Always prioritize consulting your institution's specific EHS protocols.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid | 756525-91-4 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling Boc-NH-PEG4-CH2CH2COOH
Chemical and Physical Properties
A summary of the key physical and chemical properties of Boc-NH-PEG4-CH2CH2COOH is provided in the table below.
| Property | Value |
| Molecular Formula | C16H31NO8 |
| Molecular Weight | 365.42 g/mol |
| Appearance | Liquid[2] |
| Density | Approximately 1.1 g/cm³[3] |
| Boiling Point | 504.5 ± 50.0 °C at 760 mmHg[3] |
| Flash Point | 258.9 ± 30.1 °C[3] |
| Storage Temperature | -20°C is recommended for long-term storage to ensure stability.[2] |
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a comprehensive approach to personal protection is crucial to minimize exposure.[4] The following PPE should be worn at all times when handling the compound:
-
Hand Protection : Nitrile or neoprene gloves are recommended.[5] Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Eye and Face Protection : Chemical splash goggles and a face shield should be used to protect against splashes.[6]
-
Skin and Body Protection : A laboratory coat or a disposable gown should be worn to prevent skin contact.[5] For procedures with a higher risk of splashes, a chemically resistant apron is advised.[6]
-
Respiratory Protection : If there is a risk of generating aerosols or dust, or if working outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95) or a chemical cartridge respirator should be used.[4][5]
dot
Caption: Figure 1. Decision workflow for selecting appropriate PPE.
Operational Plan: Handling and Storage
Engineering Controls:
-
It is highly recommended to handle this compound in a well-ventilated laboratory.
-
For procedures that may generate aerosols or dust, a chemical fume hood or a Class II Biosafety Cabinet should be used to minimize inhalation exposure.[4]
Safe Handling Practices:
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and have all required materials and equipment ready.
-
Dispensing : When weighing or measuring the compound, do so in a designated area, preferably within a ventilated enclosure. Avoid creating dust or aerosols.
-
During Use : Keep containers of the compound closed when not in use. Avoid contact with skin, eyes, and clothing.
-
Spills : In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Clean the area with a suitable solvent and then wash with soap and water. All spill cleanup materials should be collected and disposed of as hazardous waste.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
Waste Collection:
-
Solid Waste : Contaminated solid waste, including gloves, disposable gowns, and absorbent materials from spill cleanups, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
dot
References
- 1. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 2. BocNH-PEG4-acid | 876345-13-0 [sigmaaldrich.com]
- 3. This compound | CAS#:756525-91-4 | Chemsrc [chemsrc.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. na.bhs1.com [na.bhs1.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
